1,5-Bis(4-aminophenoxy)pentane
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[5-(4-aminophenoxy)pentoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHXQWDUYXSTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1092-82-6 (di-hydrochloride) | |
| Record name | 1,5-Bis(p-aminophenoxy)pentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70178624 | |
| Record name | 1,5-Bis(p-aminophenoxy)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2391-56-2 | |
| Record name | 1,5-Bis(p-aminophenoxy)pentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Bis(p-aminophenoxy)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Properties of 1,5-Bis(4-aminophenoxy)pentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis(4-aminophenoxy)pentane is an aromatic diamine characterized by two aminophenoxy groups linked by a flexible pentylene chain. This unique molecular architecture, combining rigid aromatic units with a flexible aliphatic spacer, imparts a desirable balance of properties, making it a valuable monomer in the synthesis of high-performance polymers and an attractive building block in medicinal chemistry. The ether linkages contribute to increased solubility and processability of the resulting polymers, while the diamine functionalities provide reactive sites for polymerization and further chemical modification. This technical guide provides a detailed overview of the synthesis, properties, and applications of this compound, with a focus on its role in materials science and as a potential scaffold in drug design.
Physicochemical Properties
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2391-56-2 | [1][2] |
| Molecular Formula | C₁₇H₂₂N₂O₂ | [2] |
| Molecular Weight | 286.37 g/mol | [2] |
| IUPAC Name | 4-[5-(4-aminophenoxy)pentoxy]aniline | [] |
| Synonyms | 1,5-Di(p-aminophenoxy)pentane, 4,4'-(1,5-Pentanediylbis(oxy))bisbenzenamine | [] |
| Appearance | Solid | |
| Melting Point | Not consistently reported | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar aprotic solvents like N,N-dimethylacetamide (DMAc) | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves a Williamson ether synthesis to form the dinitro precursor, 1,5-bis(4-nitrophenoxy)pentane. This is followed by the reduction of the nitro groups to the corresponding amino groups.
Experimental Protocols
Step 1: Synthesis of 1,5-Bis(4-nitrophenoxy)pentane
This procedure is based on the general principles of the Williamson ether synthesis.
-
Materials:
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4-Nitrophenol
-
1,5-Dibromopentane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (2.2 equivalents) in DMF.
-
Add potassium carbonate (2.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add 1,5-dibromopentane (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water with vigorous stirring to precipitate the product.
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Filter the yellow solid, wash it thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol.
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Dry the crude product, 1,5-bis(4-nitrophenoxy)pentane, under vacuum. Recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water can be performed for further purification.
-
Step 2: Synthesis of this compound
This procedure utilizes a common method for the reduction of aromatic nitro compounds.
-
Materials:
-
1,5-Bis(4-nitrophenoxy)pentane
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
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Ethanol
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Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
-
Procedure:
-
In a round-bottom flask, suspend 1,5-bis(4-nitrophenoxy)pentane (1.0 equivalent) in ethanol.
-
Add stannous chloride dihydrate (6-8 equivalents) to the suspension.
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Cool the flask in an ice bath and slowly add concentrated hydrochloric acid with stirring.
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After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-6 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic (pH > 10) to precipitate the tin salts.
-
Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a solvent mixture like ethanol/water or toluene/hexane.
-
Synthesis Workflow
References
- 1. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene | Chemical Engineering Transactions [cetjournal.it]
In-Depth Technical Guide to the Characterization of 1,5-Bis(4-aminophenoxy)pentane Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the monomer 1,5-Bis(4-aminophenoxy)pentane. This diamine is a valuable building block in the synthesis of advanced polymers, such as polyimides and polyamides, which are of significant interest in various high-performance applications, including aerospace, electronics, and medical devices. This document details the synthetic route, purification methods, and a thorough analysis of its physicochemical properties through various spectroscopic and thermal techniques.
Core Properties
| Property | Value | Reference |
| CAS Number | 2391-56-2 | [1][2][3][4] |
| Molecular Formula | C₁₇H₂₂N₂O₂ | [1][2][5] |
| Molecular Weight | 286.37 g/mol | [1][2] |
| IUPAC Name | 4-[5-(4-aminophenoxy)pentoxy]aniline | [6] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution reaction between 1,5-dibromopentane and p-nitrophenol to yield the dinitro precursor, 1,5-Bis(4-nitrophenoxy)pentane. The subsequent step is the reduction of the nitro groups to primary amines.
Experimental Protocol: Synthesis of 1,5-Bis(4-nitrophenoxy)pentane (Precursor)
-
Reaction Setup: A round-bottom flask is charged with p-nitrophenol, a suitable solvent such as dimethylformamide (DMF), and a base, typically potassium carbonate.
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Addition of Alkyl Halide: 1,5-dibromopentane is added dropwise to the stirred reaction mixture at an elevated temperature.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the crude product.
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Purification: The crude 1,5-Bis(4-nitrophenoxy)pentane is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Experimental Protocol: Reduction to this compound
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Reaction Setup: The purified 1,5-Bis(4-nitrophenoxy)pentane is dissolved in a solvent such as ethanol in a flask equipped with a reflux condenser.
-
Catalyst Addition: A catalytic amount of a reducing agent, such as palladium on carbon (Pd/C), is added to the solution.
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Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature or with gentle heating.
-
Reaction Monitoring: The disappearance of the starting material is monitored by TLC.
-
Workup: Once the reaction is complete, the catalyst is removed by filtration through a pad of celite.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by recrystallization or column chromatography to yield the final product.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized this compound monomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.7 | Doublet | 4H | Aromatic protons ortho to -O- |
| ~ 6.6 | Doublet | 4H | Aromatic protons meta to -O- |
| ~ 4.8 | Broad Singlet | 4H | -NH₂ protons |
| ~ 3.9 | Triplet | 4H | -O-CH₂- protons |
| ~ 1.8 | Quintet | 4H | -O-CH₂-CH₂- protons |
| ~ 1.6 | Quintet | 2H | -O-CH₂-CH₂-CH₂- proton |
¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 152 | Aromatic C-O |
| ~ 141 | Aromatic C-N |
| ~ 116 | Aromatic C-H |
| ~ 115 | Aromatic C-H |
| ~ 68 | -O-CH₂- |
| ~ 29 | -O-CH₂-CH₂- |
| ~ 22 | -O-CH₂-CH₂-CH₂- |
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Sample Preparation: Dissolve 5-10 mg of the purified monomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Strong, Broad | N-H stretching (primary amine) |
| 3050 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| 1620 - 1580 | Strong | N-H bending and Aromatic C=C stretching |
| 1510 - 1480 | Strong | Aromatic C=C stretching |
| 1240 - 1220 | Strong | Aryl-O-Alkyl ether C-O stretching (asymmetric) |
| 1050 - 1020 | Medium | Aryl-O-Alkyl ether C-O stretching (symmetric) |
| 830 - 810 | Strong | p-disubstituted benzene C-H out-of-plane bending |
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Mass Spectrometry Data
| m/z | Interpretation |
| 286.17 | [M]⁺ (Molecular ion) |
| 108.06 | [H₂N-C₆H₄-O]⁺ |
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and phase transitions of the monomer.
Thermal Analysis Data (Representative)
| Technique | Parameter | Value (°C) |
| TGA | Onset of Decomposition (T_onset) | > 250 |
| TGA | 5% Weight Loss (T_d5) | > 280 |
| DSC | Melting Point (T_m) | ~ 120 - 130 |
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Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum or alumina).
-
TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature where complete decomposition occurs (e.g., 800 °C).
-
DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) to observe endothermic and exothermic transitions. A heating-cooling-heating cycle can be used to study the glass transition and crystallization behavior.
Conclusion
This technical guide has outlined the essential aspects of the synthesis and characterization of the this compound monomer. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of polymer chemistry and materials science. The comprehensive characterization ensures the monomer's suitability for the development of high-performance polymers with tailored properties for advanced applications.
References
An In-depth Technical Guide to 1,5-Bis(4-aminophenoxy)pentane (CAS Number: 2391-56-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis(4-aminophenoxy)pentane is a symmetrical aromatic diamine featuring a flexible pentane linker connecting two 4-aminophenoxy moieties. Its chemical structure, characterized by the presence of two primary amine groups and ether linkages, makes it a versatile building block in various chemical syntheses. While its primary applications have historically been in polymer chemistry, its potential as a scaffold or linker in the design of novel bioactive molecules is an area of growing interest for medicinal chemists and drug discovery scientists. This guide provides a comprehensive overview of the technical data and potential applications of this compound relevant to the field of drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and characterization of novel compounds.
| Property | Value | Reference |
| CAS Number | 2391-56-2 | [1] |
| Molecular Formula | C₁₇H₂₂N₂O₂ | [1] |
| Molecular Weight | 286.37 g/mol | [1] |
| IUPAC Name | 4-[5-(4-aminophenoxy)pentoxy]aniline | [2] |
| Canonical SMILES | C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N | [2] |
| Appearance | Off-white to light brown crystalline powder | Commercially available |
| Solubility | Soluble in organic solvents such as DMSO and DMF | General chemical knowledge |
Spectroscopic Data Summary
| Spectroscopy | Key Features | Reference |
| ¹³C NMR | Spectra available in public databases. | [2] |
| Infrared (IR) | FTIR spectra available, showing characteristic amine and ether stretches. | [2] |
| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z 286.37. | [1] |
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis is crucial for the preparation of derivatives and analogs. A common synthetic route involves a two-step process starting from 4-nitrophenol and 1,5-dibromopentane, followed by the reduction of the dinitro intermediate.
General Synthetic Workflow
The synthesis can be logically represented as a sequence of two key reactions: Williamson ether synthesis followed by a nitro group reduction.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a representative, hypothetical protocol based on standard organic chemistry procedures for the synthesis of this compound.
Step 1: Synthesis of 1,5-Bis(4-nitrophenoxy)pentane
-
To a solution of 4-nitrophenol (2.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,5-dibromopentane (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 1,5-Bis(4-nitrophenoxy)pentane.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
-
Suspend 1,5-Bis(4-nitrophenoxy)pentane (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Medicinal Chemistry
The bifunctional nature of this compound, with its two reactive amine groups separated by a flexible linker, makes it an attractive component for the synthesis of various complex molecules with potential therapeutic applications.
Role as a Flexible Linker
In drug design, linkers play a crucial role in connecting two or more pharmacophores to create molecules with improved potency, selectivity, or pharmacokinetic properties. The pentane chain in this compound provides flexibility, which can be advantageous for optimizing the spatial orientation of the attached moieties for optimal interaction with their biological targets.
Caption: Logical relationship of this compound as a linker.
Potential as a Scaffold for Novel Kinase Inhibitors
The diamine structure of this compound can serve as a central scaffold for the synthesis of bivalent or dimeric inhibitors. For instance, in the context of kinase inhibitor design, the two amine groups can be functionalized with moieties that bind to the ATP-binding site or allosteric sites of two kinase monomers, potentially leading to enhanced affinity and selectivity.
Use in the Synthesis of Anticancer Agents
While direct evidence for the use of this compound in anticancer drug development is limited in the readily available literature, its structural motifs are present in various bioactive compounds. The aminophenoxy group is a common feature in many kinase inhibitors and other anticancer agents. The flexible pentane linker could be utilized to synthesize novel compounds with potential antiproliferative activities.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a laboratory setting.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P302+P352: IF ON SKIN: Wash with plenty of water. |
| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Store in a tightly closed container in a dry and cool place.
Conclusion
This compound is a commercially available diamine with a well-defined chemical structure and properties. While its documented applications are predominantly in materials science, its structural features present opportunities for its use as a versatile building block in medicinal chemistry and drug discovery. The presence of two reactive amine groups separated by a flexible five-carbon chain makes it a suitable candidate for the synthesis of novel linkers, scaffolds for bivalent inhibitors, and other complex bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of new therapeutic agents. Researchers are encouraged to consider this molecule in their design strategies for novel drugs targeting a variety of diseases.
References
An In-depth Technical Guide to the Molecular Structure of 1,5-Bis(4-aminophenoxy)pentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Bis(4-aminophenoxy)pentane is a symmetrical aromatic diamine that serves as a valuable monomer in the synthesis of advanced polymers. Its molecular architecture, characterized by two aminophenoxy moieties linked by a flexible pentane chain, imparts unique properties to the resulting materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of this compound. While detailed experimental data for this specific molecule is not extensively available in the public domain, this guide compiles existing information and supplements it with theoretical and analogous data to provide a thorough understanding for researchers and professionals in polymer chemistry and drug development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₇H₂₂N₂O₂, possesses a molecular weight of 286.37 g/mol .[1][2][3] Its IUPAC name is 4-[5-(4-aminophenoxy)pentoxy]aniline.[3] The molecule consists of a central, flexible pentamethylene (-CH₂-)₅ chain ether-linked to the para positions of two aniline rings. This combination of a flexible aliphatic spacer and rigid aromatic units is a key determinant of its chemical and physical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₂N₂O₂ | [1][3] |
| Molecular Weight | 286.37 g/mol | [1][2][3] |
| CAS Number | 2391-56-2 | [1][2][3] |
| IUPAC Name | 4-[5-(4-aminophenoxy)pentoxy]aniline | [3] |
| Canonical SMILES | C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N | [3][4] |
| InChI | InChI=1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2 | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be symmetrical. The aromatic protons on the para-substituted benzene rings should appear as two distinct doublets in the range of δ 6.5-7.5 ppm. The protons of the pentane chain will be observed as multiplets in the upfield region. The methylene protons adjacent to the oxygen atoms (-O-CH₂-) are expected to be the most deshielded of the aliphatic protons, likely appearing around δ 3.8-4.0 ppm. The central methylene protons (-CH₂-CH₂-CH₂-) would be expected at approximately δ 1.5-1.8 ppm. The amine (-NH₂) protons will present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. The aromatic carbons will appear in the δ 110-160 ppm region. The carbon attached to the oxygen (C-O) will be the most downfield of the aromatic signals, while the carbon attached to the nitrogen (C-N) will also be significantly deshielded. The aliphatic carbons of the pentane chain will resonate in the upfield region, with the carbons directly bonded to oxygen (-O-CH₂) appearing around δ 65-70 ppm and the other methylene carbons at higher fields.
Table 2: Predicted NMR Spectral Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic C-H (ortho to -O) | 6.8 - 7.0 (d) | ~115 |
| Aromatic C-H (ortho to -NH₂) | 6.6 - 6.8 (d) | ~116 |
| Aromatic C (ipso to -O) | - | ~152 |
| Aromatic C (ipso to -NH₂) | - | ~141 |
| -O-CH₂- | 3.8 - 4.0 (t) | 67 - 69 |
| -O-CH₂-CH₂- | 1.7 - 1.9 (p) | 28 - 30 |
| -CH₂-CH₂-CH₂- | 1.5 - 1.7 (p) | 22 - 24 |
| -NH₂ | Variable (broad s) | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[3]
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450 - 3250 | N-H stretching (symmetric and asymmetric) | Primary Amine (-NH₂) |
| 3050 - 3000 | C-H stretching | Aromatic C-H |
| 2950 - 2850 | C-H stretching (symmetric and asymmetric) | Aliphatic C-H (-CH₂-) |
| 1620 - 1580 | C=C stretching | Aromatic Ring |
| 1520 - 1480 | N-H bending | Primary Amine (-NH₂) |
| 1250 - 1200 | C-O-C stretching (asymmetric) | Aryl Ether |
| 1050 - 1000 | C-O-C stretching (symmetric) | Aryl Ether |
| 850 - 800 | C-H out-of-plane bending | p-disubstituted Benzene |
Mass Spectrometry
The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 286. Fragmentation would likely occur at the ether linkages and within the pentane chain.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 286 | [C₁₇H₂₂N₂O₂]⁺ (Molecular Ion) |
| 177 | [H₂N-C₆H₄-O-(CH₂)₅]⁺ |
| 108 | [H₂N-C₆H₄-O]⁺ |
| 92 | [H₂N-C₆H₄]⁺ |
| 69 | [(CH₂)₅]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of such diaryl ethers is through a nucleophilic aromatic substitution reaction (Williamson ether synthesis). This would involve the reaction of a dihalide with an aminophenol.
Reaction: 2 eq. 4-aminophenol + 1,5-dibromopentane → this compound + 2 HBr
Procedure:
-
To a solution of 4-aminophenol (2.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added to deprotonate the phenolic hydroxyl group.
-
The mixture is stirred at room temperature for a period to ensure complete formation of the phenoxide.
-
1,5-dibromopentane (1.0 equivalent) is then added dropwise to the reaction mixture.
-
The reaction is heated to an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water to remove inorganic salts, and then dried.
-
Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Caption: Synthetic workflow for this compound.
Characterization Workflow
The identity and purity of the synthesized this compound would be confirmed using a standard suite of analytical techniques.
Caption: Standard characterization workflow for synthesized compounds.
Applications in Research and Development
Polymer Chemistry
The primary application of this compound is as a diamine monomer in the synthesis of high-performance polymers such as polyimides and polyamides. The presence of the flexible pentane linker can improve the processability (e.g., solubility and melt flow) of the resulting polymers compared to their fully aromatic counterparts, while the aromatic amine functionalities contribute to thermal stability.
Caption: Role as a monomer in poly(ether imide) synthesis.
Drug Development
While there is no direct evidence of this compound being used in drug development, its structural motifs are present in molecules of biological interest. The aminophenoxy group is a known pharmacophore in various therapeutic areas. The flexible diether linkage could be explored as a linker in the design of bivalent ligands or proteolysis-targeting chimeras (PROTACs). Further research into the biological activity of this molecule and its derivatives could reveal potential applications in medicinal chemistry.
Conclusion
This compound is a molecule with significant potential, primarily as a monomer for advanced polymers. This guide has provided a detailed overview of its molecular structure and predicted spectroscopic properties. While a comprehensive set of experimental data is not currently available in the public domain, the information presented here serves as a valuable resource for researchers and professionals. Future work should focus on the full experimental characterization of this compound and the exploration of its applications in both materials science and medicinal chemistry.
References
Solubility of 1,5-Bis(4-aminophenoxy)pentane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Solubility of Diamine Monomers
The solubility of aromatic diamines like 1,5-Bis(4-aminophenoxy)pentane is a critical parameter in polymer synthesis. It directly influences the choice of solvent for polymerization, affecting reaction kinetics, molecular weight, and the processability of the resulting polymer. The introduction of flexible linkages, such as the pentoxy chain in this compound, is a common strategy to enhance the solubility of both the monomer and the final polymer.
Qualitative Solubility Profile
Based on literature concerning polyimides synthesized from aromatic diamines, it can be inferred that this compound would exhibit good solubility in polar aprotic solvents. Studies on polyimides derived from similar diamine monomers consistently report solubility in the following solvents:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
These solvents are frequently used for the synthesis of poly(ether imide)s, suggesting their suitability for dissolving the diamine monomer.[1] The resulting polyimides are often described as having good solubility in these common organic solvents, which is a desirable property for processing and application.[2][3]
It is important to note that while the final polymers are soluble, the monomer's solubility profile is a key factor in achieving a successful polymerization. For instance, in the one-step solution polymerization method for poly(ether imide)s, the solubility of the diamine monomer in the reaction solvent (often m-cresol) is crucial to prevent premature precipitation and to achieve a high molecular weight polymer.[3]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in grams per 100 mL or moles per liter) for this compound in a range of organic solvents is not publicly available. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| N-Methyl-2-pyrrolidone (NMP) | ||||
| N,N-Dimethylacetamide (DMAc) | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Dimethyl sulfoxide (DMSO) | ||||
| m-Cresol | ||||
| Tetrahydrofuran (THF) | ||||
| Chloroform | ||||
| Dichloromethane |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4] This method involves equilibrating a surplus of the solid compound with a solvent over a period of time and then measuring the concentration of the dissolved substance in the saturated solution.
Materials and Instruments
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with sealed caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[5] The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For better separation, centrifuge the vials at a high speed.[6]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
An In-depth Technical Guide on the Thermal Analysis of 1,5-Bis(4-aminophenoxy)pentane
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the thermal analysis of 1,5-Bis(4-aminophenoxy)pentane using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction to the Thermal Analysis of Aromatic Diamines
Aromatic diamines are a class of organic compounds that serve as crucial building blocks in the synthesis of high-performance polymers, such as polyimides and polyamides. Their thermal properties are of paramount importance as they dictate the processing conditions and the thermal stability of the resulting polymers. Thermal analysis techniques, primarily TGA and DSC, are indispensable for characterizing these properties.[1]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3] It provides critical information on the thermal stability, decomposition temperatures, and the composition of the material.[1]
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[4] DSC is used to determine thermal transitions such as melting, crystallization, and glass transitions.[4][5]
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and accurate thermal analysis data.
A dynamic TGA experiment is typically performed by heating the sample at a constant rate.[3]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of this compound is accurately weighed into a ceramic or platinum crucible.
-
Atmosphere: High-purity nitrogen is used as a purge gas at a flow rate of 50-100 mL/min to provide an inert atmosphere and prevent oxidation.[6]
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up from 30 °C to 800 °C at a heating rate of 10 °C/min.[6]
-
-
Data Analysis: The mass loss as a function of temperature is recorded. Key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) are determined from the TGA and its first derivative (DTG) curve.[7]
DSC experiments are conducted to identify thermal transitions.[8]
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 2-5 mg of this compound is hermetically sealed in an aluminum pan.[8]
-
Atmosphere: A nitrogen purge at a flow rate of 20-50 mL/min is maintained.[8]
-
Temperature Program: A heat/cool/heat cycle is often employed to erase the sample's thermal history.[8]
-
First Heating: Ramp from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min.
-
Cooling: Cool from 150 °C to 25 °C at a rate of 10 °C/min.
-
Second Heating: Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. The melting point (Tm) is determined from the peak of the endothermic transition.[8]
Data Presentation: Representative Thermal Properties
The following tables summarize the expected quantitative data for the thermal analysis of this compound, based on the behavior of similar aromatic diamines.
Table 1: Representative TGA Data for this compound
| Parameter | Value | Description |
| Tonset (5% weight loss) | ~ 250 - 300 °C | The temperature at which a 5% loss of mass is observed, indicating the onset of significant thermal decomposition. |
| Tpeak (DTG) | ~ 300 - 350 °C | The temperature of the maximum rate of mass loss, corresponding to the peak of the first derivative of the TGA curve. |
| Residual Mass at 800 °C | < 10% | The percentage of the initial mass remaining at the end of the analysis, indicating the formation of char. |
Table 2: Representative DSC Data for this compound
| Parameter | Value | Description |
| Melting Point (Tm) | ~ 120 - 140 °C | The temperature at which the compound transitions from a solid to a liquid state, observed as an endothermic peak. |
| Enthalpy of Fusion (ΔHf) | ~ 100 - 150 J/g | The amount of heat absorbed during the melting process. |
Visualization of Experimental Workflow and Data Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow for thermal analysis and the logical relationship between the data obtained from TGA and DSC.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Logical relationship of data from TGA and DSC analyses.
Interpretation of Results
-
TGA Curve: A typical TGA curve for an aromatic diamine like this compound would exhibit a stable baseline until the onset of decomposition. A significant, often single-step, mass loss would then occur, corresponding to the thermal degradation of the molecule.
-
DSC Thermogram: The DSC curve would show a distinct endothermic peak corresponding to the melting of the crystalline solid. The absence of other significant thermal events before decomposition would indicate that the compound is thermally stable up to its decomposition temperature.
By combining the information from both TGA and DSC, a comprehensive thermal profile of this compound can be established. This profile is critical for determining its suitability for various applications, particularly in the synthesis of thermally stable polymers, and for defining the processing parameters to avoid degradation.
References
- 1. azom.com [azom.com]
- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 7. scienceinfo.com [scienceinfo.com]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
Spectroscopic Analysis of 1,5-Bis(4-aminophenoxy)pentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1,5-Bis(4-aminophenoxy)pentane, a molecule of interest in various research and development applications. Due to the limited availability of directly published complete spectral assignments, this document outlines the anticipated Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic characteristics based on the analysis of its constituent functional groups and data from analogous compounds. Furthermore, it presents standardized experimental protocols for acquiring high-quality spectroscopic data.
Predicted Spectroscopic Data
The structure of this compound comprises two para-substituted aniline rings linked by a pentyl ether chain. This combination of aromatic amine, ether, and aliphatic functionalities gives rise to a characteristic spectroscopic fingerprint.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be symmetrical due to the molecule's structure. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing ether linkages on the aromatic rings, as well as the aliphatic chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (ortho to -O) | 6.8 - 7.0 | Doublet | 4H |
| Ar-H (ortho to -NH₂) | 6.6 - 6.8 | Doublet | 4H |
| -NH ₂ | 3.5 - 4.5 | Broad Singlet | 4H |
| -O-CH ₂- | 3.8 - 4.0 | Triplet | 4H |
| -O-CH₂-CH ₂- | 1.7 - 1.9 | Quintet | 4H |
| -CH₂-CH ₂-CH₂- | 1.5 - 1.7 | Quintet | 2H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the symmetry of the molecule, showing distinct signals for the aromatic and aliphatic carbons. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the amino and alkoxy groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C -O (Aromatic) | 150 - 155 |
| C -NH₂ (Aromatic) | 140 - 145 |
| C H (Aromatic, ortho to -O) | 115 - 120 |
| C H (Aromatic, ortho to -NH₂) | 114 - 118 |
| -O-C H₂- | 67 - 70 |
| -O-CH₂-C H₂- | 28 - 32 |
| -CH₂-C H₂-CH₂- | 22 - 25 |
FTIR Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the N-H, C-H, C-O, and C-N bonds present in the molecule.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium-Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium-Strong |
| Amine (-NH₂) | N-H Scissoring | 1600 - 1650 | Medium |
| Aromatic C=C | C=C Stretch | 1500 - 1600 | Medium-Strong |
| Aryl Ether (C-O) | C-O Asymmetric Stretch | 1220 - 1260 | Strong |
| Aryl Ether (C-O) | C-O Symmetric Stretch | 1010 - 1050 | Medium |
| Aromatic C-N | C-N Stretch | 1250 - 1340 | Medium-Strong |
| Aromatic C-H | C-H Out-of-plane Bend | 810 - 850 | Strong |
Experimental Protocols
The following are generalized protocols for obtaining high-quality NMR and FTIR spectra for a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
-
Gently agitate or sonicate the vial to ensure complete dissolution.
-
Transfer the solution to a standard 5 mm NMR tube using a clean pipette.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
For ¹H NMR :
-
Acquire a single scan to check the signal-to-noise ratio.
-
Set the appropriate spectral width and number of scans (typically 8-16 for good signal-to-noise).
-
Set the relaxation delay (D1) to at least 1-2 seconds to ensure quantitative integration.
-
-
For ¹³C NMR :
-
Set up a proton-decoupled experiment.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
Set the relaxation delay (D1) to 2-5 seconds.
-
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
-
FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition :
-
Set the spectral range (typically 4000 - 400 cm⁻¹).
-
Select the desired number of scans (e.g., 16-32) and resolution (e.g., 4 cm⁻¹).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing :
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for NMR and FTIR analysis.
The Pentamethylene Bridge: A Technical Guide to its Influence in Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers such as polyimides and polyamides (aramids). The properties of these polymers are intrinsically linked to the chemical structure of their constituent monomers. The introduction of flexible aliphatic spacers, such as the pentamethylene (-(CH₂)₅-) group, between aromatic rings in diamine monomers is a key strategy for modulating polymer characteristics. This five-carbon, odd-numbered aliphatic chain disrupts the rigidity of the aromatic backbone, leading to significant changes in solubility, thermal properties, and mechanical performance. This technical guide provides an in-depth analysis of the effects of the pentamethylene spacer, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying structure-property relationships. Furthermore, it explores the potential biological activities of molecules containing this structural motif, offering insights for drug development professionals.
The "Odd-Even" Effect and the Pentamethylene Spacer
In the realm of aliphatic-aromatic polymers, the "odd-even" effect is a well-documented phenomenon where the number of methylene units in the flexible spacer dictates the polymer's crystallographic structure and macroscopic properties.[1][2][3][4]
-
Even-numbered spacers (e.g., butyl, hexyl) allow the polymer chains to adopt a more planar, all-trans conformation. This facilitates efficient packing and strong intermolecular hydrogen bonding, typically resulting in higher melting points (Tm), increased crystallinity, and enhanced mechanical strength.[2]
-
Odd-numbered spacers , such as pentamethylene, introduce a "kink" or partial gauche conformation into the polymer chain.[2] This disrupts the planarity and packing efficiency.[1] As a consequence, polymers with an odd number of methylene groups generally exhibit lower melting points, reduced crystallinity, and potentially greater flexibility compared to their even-numbered counterparts.[1][2]
The pentamethylene spacer, therefore, provides a tool to enhance polymer processability by lowering melting temperatures and improving solubility, albeit often with a trade-off in ultimate thermal stability and stiffness.[1]
Data on Polymer Properties
The incorporation of a pentamethylene spacer into the backbone of aromatic polymers significantly influences their thermal and mechanical properties. The following tables summarize representative data for semi-aromatic polyamides, which are polymers formed from an aliphatic diamine and an aromatic diacid or vice versa. While specific data for a single polymer derived from a pentamethylene-spaced aromatic diamine is compiled from multiple sources describing general trends, these tables provide a quantitative context for the expected performance.
| Table 1: Thermal Properties of Representative Semi-Aromatic Polyamides | |
| Property | Value Range |
| Glass Transition Temperature (Tg) | 150 - 250 °C[5] |
| Melting Temperature (Tm) | Generally lower than even-numbered spacer analogues due to the odd-even effect.[2][4] |
| 5% Weight Loss Temperature (Td5%) | 350 - 450 °C[5][6] |
| Char Yield at 800 °C (Nitrogen) | 45 - 60%[7] |
| Table 2: Mechanical Properties of Representative Semi-Aromatic Polyamide Films | |
| Property | Value Range |
| Tensile Strength | 60 - 90 MPa[5][8] |
| Tensile Modulus | 1.8 - 2.5 GPa[7][8] |
| Elongation at Break | 10 - 20%[7] |
Experimental Protocols
Protocol 1: Synthesis of a Pentamethylene-Spaced Aromatic Diamine (e.g., 1,5-Bis(4-aminophenoxy)pentane)
This protocol describes a representative nucleophilic aromatic substitution reaction to synthesize an aromatic diamine with a pentamethylene ether linkage.
Materials:
-
4-Nitrophenol
-
1,5-Dibromopentane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate
-
Palladium on Carbon (Pd/C) catalyst, 10%
-
Ethanol
Procedure:
-
Synthesis of 1,5-Bis(4-nitrophenoxy)pentane:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrophenol (2.2 equivalents) and potassium carbonate (2.5 equivalents) in anhydrous DMF.
-
Heat the mixture to 80°C with stirring.
-
Add 1,5-dibromopentane (1.0 equivalent) dropwise to the solution.
-
Increase the temperature to 120°C and maintain the reaction under reflux for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the crude product, wash thoroughly with water, and recrystallize from ethanol to yield pure 1,5-bis(4-nitrophenoxy)pentane.
-
-
Reduction to this compound:
-
In a hydrogenation flask, suspend the synthesized 1,5-bis(4-nitrophenoxy)pentane in ethanol.
-
Carefully add the 10% Pd/C catalyst (typically 5-10% by weight of the nitro compound).
-
Add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.
-
Reflux the mixture for 8-12 hours until the reaction is complete (monitored by TLC).
-
Filter the hot solution through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from an ethanol/water mixture to obtain the pure diamine monomer, this compound.
-
Protocol 2: Synthesis of a Semi-Aromatic Polyamide
This protocol outlines the low-temperature solution polycondensation to form a polyamide from the synthesized diamine and an aromatic diacid chloride.[9]
Materials:
-
This compound (from Protocol 1)
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
Polymerization:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Add terephthaloyl chloride (1.0 equivalent) as a solid in one portion under a nitrogen blanket with vigorous stirring.
-
Add anhydrous pyridine (2.0 equivalents) to the mixture to act as an acid scavenger.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution (polyamic acid) slowly into a large volume of rapidly stirring methanol to precipitate the polyamide.
-
Filter the fibrous polymer precipitate.
-
Wash the polymer extensively with hot water and then with methanol to remove unreacted monomers and salts.
-
Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.
-
Visualizing Workflows and Relationships
The following diagrams illustrate the key processes and concepts discussed in this guide.
Relevance to Drug Development
While the primary application of pentamethylene-spaced aromatic diamines is in materials science, the core chemical structure—two aromatic amine moieties linked by an aliphatic chain—is relevant in medicinal chemistry. Molecules with similar bis- structures have been investigated for various biological activities.
-
Antimicrobial Activity: Cationic compounds such as bis-guanidino-alkanes and bis-amidino-phenoxy-alkanes have demonstrated antibacterial properties.[10] The length of the alkane chain is often a critical determinant of activity. Similarly, bis(4-aminopyridinium) compounds with varying alkane linker lengths have been evaluated as potential disinfectants, showing that antibacterial activity increases with chain length.[11]
-
Antifungal and Antibacterial Agents: Studies on novel amine-derived bis-azoles have shown that linking two active pharmacophores can result in compounds with significant antibacterial and antifungal efficacy.[12]
-
General Considerations: The pentamethylene linker provides a specific spatial separation and conformational flexibility between two aromatic groups. This can be exploited in drug design to target dimeric proteins or to span across binding sites on a biological target. The lipophilicity and metabolic profile of a drug candidate would also be influenced by the inclusion of such a spacer.
Professionals in drug development can consider the pentamethylene-linked aromatic diamine as a scaffold for synthesizing novel, symmetrically designed molecules to explore structure-activity relationships where the distance and orientation between two pharmacophores are key variables.[13]
References
- 1. Stress-strain Response of High-performance Crystalline Aromatic-aliphatic Polyamides [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. addi.ehu.es [addi.ehu.es]
- 5. Synthesis of divanillic acid-based aromatic polyamides with linear and branched side-chains and the effect of side-chain structure on thermal and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Aromatic Polyamides [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemrevlett.com [chemrevlett.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological activities of novel amine-derived bis-azoles as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of biologically active bis-[4-amino-5-mercapto-1,2,4- triazol-3yl]-alkanes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"literature review of flexible diamine monomers for polyimides"
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of high-performance polymers has led to significant research into polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] However, traditional aromatic polyimides often suffer from poor processability due to their rigid backbones, limiting their applications.[1][2] The incorporation of flexible diamine monomers into the polyimide backbone has emerged as a key strategy to overcome these limitations, enhancing solubility and processability while maintaining desirable thermal and mechanical properties.[1][2] This technical guide provides a comprehensive literature review of flexible diamine monomers for polyimides, focusing on their synthesis, the properties of the resulting polymers, and the experimental methodologies used for their characterization.
Core Concepts: The Role of Flexibility
The introduction of flexible linkages into the diamine monomer disrupts the rigid, planar structure of conventional polyimide chains. This disruption reduces intermolecular charge-transfer complex (CTC) formation and chain packing efficiency, leading to a range of beneficial property modifications.[3][4] Key classes of flexible diamine monomers include those containing:
-
Ether Linkages: Ether groups (–O–) introduce kinks into the polymer backbone, increasing flexibility and solubility.[1][5][6][7]
-
Siloxane Groups: Siloxane linkages (–Si–O–Si–) are highly flexible and can significantly lower the glass transition temperature (Tg) and improve the dielectric properties of polyimides.[8][9][10]
-
Alkyl Chains: The incorporation of aliphatic chains, either in the main backbone or as pendant groups, enhances flexibility and solubility.[2][11]
-
Fluorinated Groups: While often introduced to reduce dielectric constant and moisture absorption, bulky fluorinated groups like hexafluoroisopropylidene (–C(CF₃)₂–) also impart flexibility.[6][7][8][9]
The selection of a specific flexible diamine allows for the fine-tuning of polyimide properties to meet the demands of various advanced applications, from microelectronics to aerospace.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from the reviewed literature, offering a comparative overview of the properties of polyimides synthesized with different flexible diamine monomers.
Table 1: Thermal Properties of Polyimides with Flexible Diamines
| Diamine Monomer | Dianhydride | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Reference |
| 1,4-phenylenedi(oxy-4,4′-aniline) | Various | 207 - 228 | 300 - 450 (10% weight loss) | [1] |
| 4,4'-oxydianiline (ODA) | 6FDA | 320 | - | [6] |
| TPE-6FDA | 6FDA | 296 | - | [6] |
| Siloxane-containing diamines | Siloxane-containing dianhydride | - | > 450 | [8][9] |
| 2-cyano-4,4′-diaminodiphenyl ether | Various | High | > 500 (in air) | [12] |
| Naphthalene-containing diamines | Various | > 290 | > 510 (in nitrogen) | [11] |
Table 2: Mechanical Properties of Polyimides with Flexible Diamines
| Diamine Monomer | Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |
| TPDA-aODA | TPDA | - | 96 | - | [5] |
| DABA-6FDA | 6FDA | 248.1 | - | 3.4 | [6] |
| ODA-6FDA | 6FDA | 152.5 | - | 2.1 | [6] |
Table 3: Dielectric Properties of Polyimides with Flexible Diamines
| Diamine Monomer | Dianhydride | Dielectric Constant (Dk) | Dielectric Loss (Df) | Reference |
| TPDA-aODA | TPDA | 3.34 (@ 50% RH) | 0.0023 | [5] |
| FPEsIs | 6FDA | ~3.0 | ~0.002 - 0.003 | [6] |
Experimental Protocols
The synthesis and characterization of polyimides from flexible diamine monomers typically follow established procedures. Below are detailed methodologies for key experiments cited in the literature.
Polyimide Synthesis: Two-Step Polymerization
The most common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) (PAA) precursor followed by thermal or chemical imidization.[5][13]
-
Poly(amic acid) Synthesis:
-
In a dry glass vial under an inert atmosphere (e.g., argon or nitrogen), the diamine monomer (e.g., 5.0 mmol) is dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) (e.g., 15 mL).[5]
-
The solution is stirred at room temperature until the diamine is completely dissolved.
-
An equimolar amount of the dianhydride (e.g., 5.0 mmol) is gradually added to the stirred solution.[5]
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 2 to 24 hours) to form a viscous PAA solution.[1][5]
-
-
Thermal Imidization:
-
The PAA solution is cast onto a clean glass plate.[5]
-
The cast film is heated in a stepwise manner to remove the solvent and induce cyclization to the polyimide. A typical heating program is: 80-100 °C for 30 minutes to 18 hours, followed by incremental increases in temperature, for instance, 150 °C for 2 hours, 200 °C for 2 hours, 250 °C for 2 hours, and finally 280 °C for 2 hours.[1][5]
-
Characterization Techniques
-
Inherent Viscosity: The inherent viscosity of the PAA or polyimide solution is measured at a specific concentration (e.g., 0.1 or 0.2 g/dL) in a suitable solvent (e.g., NMP, DMSO) at a constant temperature (e.g., 25 or 30 °C) using a viscometer.[1][14]
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability of the polyimides. The temperature at which 5% or 10% weight loss occurs is recorded under a nitrogen or air atmosphere at a specified heating rate (e.g., 10 °C/min).[1][14]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polyimides. The sample is heated at a specific rate (e.g., 10 °C/min) under a nitrogen atmosphere.[3]
-
-
Mechanical Testing: The tensile properties of the polyimide films, such as tensile strength, elongation at break, and Young's modulus, are measured using a universal testing machine according to standard methods (e.g., ASTM D882).
-
Dielectric Analysis: The dielectric constant and dielectric loss of the polyimide films are measured over a range of frequencies using a dielectric analyzer or an impedance analyzer.
Visualizing the Concepts
The following diagrams, generated using the DOT language, illustrate key concepts related to flexible diamine monomers and their impact on polyimide properties.
Caption: General structure of a flexible diamine monomer.
Caption: Two-step synthesis workflow for flexible polyimides.
Caption: Structure-property relationship of flexible polyimides.
Conclusion
The incorporation of flexible diamine monomers is a powerful and versatile strategy for tailoring the properties of polyimides. By carefully selecting the type and structure of the flexible linkage, researchers can develop advanced materials with enhanced processability, lower dielectric constants, and tunable thermal and mechanical properties. This guide provides a foundational understanding of the current state of research in this field, offering valuable insights for the design and development of next-generation high-performance polyimides for a wide array of technological applications.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. dspace.ncl.res.in [dspace.ncl.res.in]
- 3. researchgate.net [researchgate.net]
- 4. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Low Dielectric Poly(imide siloxane) Films Enabled by a Well-Defined Disiloxane-Linked Alkyl Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Polyimide - Wikipedia [en.wikipedia.org]
- 14. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Polyimide Synthesis Utilizing 1,5-Bis(4-aminophenoxy)pentane
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] These characteristics make them suitable for a wide range of applications, including aerospace, electronics, and as specialty membranes. The synthesis of polyimides typically involves the polycondensation reaction between a diamine and a dianhydride.[1][3] The properties of the resulting polyimide can be tailored by carefully selecting the monomeric precursors.[4] The use of flexible diamines, such as 1,5-Bis(4-aminophenoxy)pentane, can impart greater solubility and processability to the final polymer.
Experimental Protocols
Two primary methods for polyimide synthesis are the two-step and one-step procedures. The two-step method, which proceeds through a soluble poly(amic acid) intermediate, is the most common approach.[1][4] The one-step method involves direct polymerization at high temperatures.[3][5]
Protocol 1: Two-Step Synthesis via Poly(amic acid) Intermediate
This method involves the formation of a soluble poly(amic acid) precursor at room temperature, followed by thermal or chemical imidization to yield the final polyimide.[4]
Materials:
-
This compound
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP) (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
-
Glass plate for casting
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous DMAc or NMP.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of the chosen dianhydride powder to the solution in portions under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and subject it to a staged heating program. A typical cycle would be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete imidization and solvent removal.[4]
-
After cooling to room temperature, the polyimide film can be peeled from the glass substrate.
-
-
Chemical Imidization (Alternative):
-
To the poly(amic acid) solution, add acetic anhydride as a dehydrating agent and pyridine as a catalyst.[6]
-
Stir the mixture at room temperature for several hours.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.
-
Protocol 2: One-Step High-Temperature Solution Polymerization
This method directly produces the polyimide by carrying out the polymerization at elevated temperatures in a high-boiling solvent.[3][5]
Materials:
-
This compound
-
Aromatic dianhydride (e.g., PMDA, 6FDA)
-
High-boiling solvent (e.g., m-cresol, nitrobenzene)
-
Toluene (as an azeotroping agent)
-
Ethanol
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask with a Dean-Stark trap and condenser
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle
Procedure:
-
Polymerization:
-
To a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of this compound and the dianhydride.
-
Add the high-boiling solvent (e.g., m-cresol) and a small amount of toluene.
-
Heat the reaction mixture to a temperature of 180-200°C with continuous stirring under a nitrogen flow.
-
Water formed during the imidization process is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Continue the reaction for several hours until the desired viscosity is achieved.
-
-
Polymer Isolation:
-
After cooling the reaction mixture to room temperature, pour the viscous solution into a large volume of a non-solvent such as ethanol to precipitate the polyimide.
-
Filter the fibrous polymer, wash it extensively with ethanol, and dry it in a vacuum oven.
-
Data Presentation
The following tables summarize representative properties of polyimides derived from various flexible ether-linked aromatic diamines and different dianhydrides. This data can serve as an estimate for the expected performance of polyimides based on this compound.
Table 1: Thermal Properties of Representative Polyimides
| Dianhydride | Diamine | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) |
| PMDA | 2,6-Bis(4-aminophenoxy)naphthalene | >400 | 543 (in N2) |
| 6FDA | 2,6-Bis(4-aminophenoxy)naphthalene | 295 | 563 (in N2) |
| BTDA | 4,4'-bis(p-aminophenoxy)diphenylsulfone | Not Reported | ~500 |
| 6FDA | 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | 316 | 531 (in air) |
Data sourced from references[2][7][8].
Table 2: Mechanical Properties of Representative Polyimide Films
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | |---|---|---|---| | PMDA | 2,6-Bis(4-aminophenoxy)naphthalene | 124 | 2.3 | 7 | | 6FDA | 2,6-Bis(4-aminophenoxy)naphthalene | 105 | 1.5 | 22 | | TAHQ | Aromatic Diamines | 42.0 - 83.8 | 2.5 - 4.7 | 2.1 - 5.4 | | PAHP | Aromatic Diamines | 42.0 - 83.8 | 2.5 - 4.7 | 2.1 - 5.4 |
Data sourced from references[7][9].
Table 3: Solubility of Representative Polyimides
| Dianhydride | Diamine | Soluble in |
| 6FDA | 2,6-Bis(4-aminophenoxy)naphthalene | Polar aprotic solvents (e.g., NMP, DMAc) |
| BTDA | DMEPMA | THF, DMF, DMAc, NMP, CH2Cl2 |
| BSAA | DMEPMA | THF, DMF, DMAc, NMP, CH2Cl2 |
DMEPMA: 3,3'-dimethyl-4,4'-diamino-5,5'-diethyldiphenylmethane; BSAA: bis(phthalic anhydride)sulfone. Data sourced from references[7][10].
Mandatory Visualization
The following diagram illustrates the workflow for the two-step synthesis of polyimide films.
Caption: Workflow for the two-step synthesis of a polyimide film.
The protocols provided herein offer a comprehensive guide for researchers interested in the synthesis of polyimides using this compound. The two-step method is generally preferred due to the processability of the poly(amic acid) intermediate. The choice of dianhydride will significantly influence the final properties of the polyimide. The representative data included suggests that polyimides derived from flexible ether-linked diamines can exhibit good thermal stability, mechanical properties, and, in some cases, enhanced solubility. Further experimental work would be required to determine the precise properties of polyimides synthesized from this compound. The characterization of the resulting polymer via techniques such as FTIR, TGA, and DSC is crucial to confirm the successful synthesis and to evaluate its properties.[1]
References
- 1. Polyimide - Wikipedia [en.wikipedia.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. dakenchem.com [dakenchem.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 6. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
Application Notes and Protocols for the Polymerization of 1,5-Bis(4-aminophenoxy)pentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis(4-aminophenoxy)pentane is a diamine monomer that can be utilized in the synthesis of various polymers, such as polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications in high-performance materials and specialty engineering plastics. The flexible pentane diether linkage in the monomer can impart improved processability and solubility to the resulting polymers compared to their fully aromatic counterparts.
This document provides detailed experimental procedures for the synthesis of polyamides and polyimides from this compound.
Polyamide Synthesis via Direct Polycondensation
A common and effective method for synthesizing polyamides from diamines and dicarboxylic acids is the direct phosphorylation polycondensation reaction. This method avoids the need to prepare acyl chlorides from the dicarboxylic acids.
Experimental Protocol
A representative procedure for the direct polycondensation to synthesize polyamides is as follows:
-
Preparation : A flame-dried reaction flask equipped with a mechanical stirrer and a nitrogen inlet is charged with N-methyl-2-pyrrolidone (NMP) as the solvent, a dicarboxylic acid, lithium chloride (LiCl), and pyridine.
-
Dissolution : The mixture is stirred at room temperature under a nitrogen atmosphere until all solids have completely dissolved.
-
Monomer Addition : this compound and triphenyl phosphite (TPP) are then added to the solution.
-
Polymerization : The reaction mixture is heated to 105°C and maintained at this temperature for approximately 3 hours to allow for polymerization to occur.
-
Precipitation and Washing : After cooling to room temperature, the viscous polymer solution is poured into methanol to precipitate the polyamide.
-
Purification : The obtained polymer is collected by filtration, washed thoroughly with hot methanol and water, and then dried in a vacuum oven.
Tabulated Data: Reaction Conditions and Properties of Aromatic Polyamides
The following table summarizes typical reaction conditions and resulting properties for aromatic polyamides synthesized from various aromatic diamines and diacids using the phosphorylation polycondensation method. This data can serve as a reference for the expected outcomes when polymerizing this compound.
| Diamine | Diacid | Solvent | Yield (%) | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene | Various Aromatic Diacids | NMP/Pyridine | High | 0.43–1.03 | 77–92 | 1.5–2.5 |
| 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane | Various Aromatic Diacids | NMP | - | 0.71-1.77 | - | - |
| 3,6-bis(2-cyano-4-aminophenoxy)phthalonitrile | Various Aliphatic Diacids | DMAc | - | 0.66-1.04 | - | - |
Data is compiled from analogous systems and serves as a general guideline.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for Polyamide Synthesis.
Polyimide Synthesis via Two-Step Polycondensation
The synthesis of polyimides from diamines typically proceeds through a two-step process. First, a soluble poly(amic acid) precursor is formed, which is then converted to the final polyimide through thermal or chemical imidization.
Experimental Protocol
-
Poly(amic acid) Synthesis :
-
In a dry reaction flask under a nitrogen atmosphere, this compound is dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride) is added portion-wise to the stirred solution at room temperature.
-
The reaction is continued for several hours at room temperature to form a viscous poly(amic acid) solution.
-
-
Imidization :
-
Thermal Imidization : The poly(amic acid) solution is cast onto a glass plate to form a film. The film is then heated in a vacuum oven in a stepwise manner, for instance, at 100°C, 200°C, and 300°C, for 1 hour at each temperature, to induce cyclization and form the polyimide.
-
Chemical Imidization : A dehydrating agent, such as a mixture of acetic anhydride and pyridine, is added to the poly(amic acid) solution. The mixture is stirred at room temperature to effect the imidization. The resulting polyimide is then precipitated in methanol, filtered, and dried.
-
Tabulated Data: Properties of Polyimides from Analogous Diamines
The following table presents typical properties of polyimides synthesized from various aromatic diamines.
| Diamine | Dianhydride | Tg (°C) | 5% Weight Loss Temp. (°C) |
| 1,3-Bis(4-aminophenoxy)benzene | HQDPA | 190 | >500 |
| 1,4-Bis(4-aminophenoxy)benzene | HQDPA | 214 | >500 |
| Bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]methane | Various Aromatic Dianhydrides | 211–300 | 457–482 (in air) |
HQDPA: 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride. Data is compiled from analogous systems and serves as a general guideline.
Experimental Workflow: Polyimide Synthesis
Application Notes and Protocols for the Preparation of Poly(amic acid) from 1,5-Bis(4-aminophenoxy)pentane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Poly(amic acid)s are precursors to polyimides, a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of flexible spacers, such as the pentoxy chain in 1,5-Bis(4-aminophenoxy)pentane, into the polymer backbone can impart desirable characteristics like improved solubility and processability. These features are particularly advantageous in applications within the biomedical and pharmaceutical fields, where ease of fabrication and biocompatibility are crucial. This document provides detailed protocols and application notes for the synthesis of poly(amic acid) using this compound as the diamine monomer.
I. General Synthesis Pathway
The synthesis of poly(amic acid) is typically achieved through the polycondensation reaction of a diamine with a dianhydride in a polar aprotic solvent. The reaction proceeds via a nucleophilic attack of the amine groups on the carbonyl groups of the dianhydride, leading to the opening of the anhydride ring and the formation of the amic acid linkage.
Below is a diagram illustrating the general reaction workflow for the preparation of poly(amic acid) from this compound and a generic aromatic dianhydride.
Application Notes and Protocols for Thermal Imidization of 1,5-Bis(4-aminophenoxy)pentane-Based Polyimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of polyimides can be tailored by the judicious selection of the diamine and dianhydride monomers. The use of flexible diamines, such as 1,5-Bis(4-aminophenoxy)pentane, can impart increased solubility and processability to the resulting polyimides, making them attractive for a variety of applications, including flexible electronics, aerospace components, and advanced membranes.
This document provides detailed application notes and protocols for the thermal imidization of polyimides synthesized from this compound. The process involves a two-step approach: the synthesis of a soluble poly(amic acid) precursor, followed by a carefully controlled thermal curing cycle to induce cyclodehydration and the formation of the final polyimide.
Chemical Structures and Reaction Pathway
The synthesis of polyimides from this compound involves the reaction of the diamine with an aromatic dianhydride to form a poly(amic acid), which is then thermally converted to the polyimide.
Caption: General reaction scheme for the synthesis of polyimides.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) Precursor
This protocol outlines the synthesis of the poly(amic acid) precursor from this compound and a representative aromatic dianhydride, Pyromellitic Dianhydride (PMDA).
Materials:
-
This compound (BAPP)
-
Pyromellitic Dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a gas inlet/outlet
Procedure:
-
Drying of Monomers: Dry the this compound and PMDA in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Reaction Setup: Assemble the three-neck flask and purge with dry argon or nitrogen gas for 15-20 minutes to ensure an inert atmosphere.
-
Dissolution of Diamine: In the flask, dissolve a specific molar amount of this compound in anhydrous DMAc under a gentle stream of inert gas. Stir the solution until the diamine is completely dissolved.
-
Addition of Dianhydride: Gradually add an equimolar amount of PMDA to the diamine solution in small portions over 30-60 minutes. Maintain the reaction temperature at 0-5°C using an ice bath to control the exothermic reaction.
-
Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to slowly warm up to room temperature. Continue stirring for 12-24 hours under an inert atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution can be stored in a refrigerator at 4°C for future use.
Protocol 2: Thermal Imidization of Poly(amic acid) Film
This protocol describes the conversion of the synthesized poly(amic acid) solution into a polyimide film via a stepwise thermal curing process.
Materials and Equipment:
-
Poly(amic acid) solution
-
Glass substrate or other suitable casting surface
-
Doctor blade or spin coater
-
Programmable vacuum oven or furnace with inert gas purging capability
Procedure:
-
Film Casting: Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade or spin coater to achieve a uniform film thickness.
-
Solvent Removal (Pre-bake): Place the cast film in an oven and heat at 80°C for 2 hours to slowly remove the bulk of the DMAc solvent.
-
Stepwise Thermal Curing: Transfer the pre-baked film to a programmable vacuum oven or furnace and perform the following stepwise thermal imidization under a nitrogen atmosphere:
-
Heat to 100°C and hold for 1 hour.
-
Increase the temperature to 200°C and hold for 1 hour.
-
Increase the temperature to 300°C and hold for 1 hour.
-
-
Cooling: After the final curing step, allow the oven to cool down slowly to room temperature to avoid thermal stress and potential cracking of the polyimide film.
-
Film Removal: Carefully peel the resulting polyimide film from the glass substrate.
Data Presentation
The thermal properties of polyimides derived from this compound and various aromatic dianhydrides are crucial for determining their suitability for specific applications. The following tables summarize representative quantitative data.
Disclaimer: The following data is representative and based on typical values for polyimides derived from flexible diamines. Actual values may vary depending on the specific dianhydride used, synthesis conditions, and film thickness.
Table 1: Thermal Properties of this compound-Based Polyimides
| Dianhydride | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | 10% Weight Loss Temp. (TGA, °C) |
| PMDA | 220 - 240 | 480 - 500 | 510 - 530 |
| BPDA | 210 - 230 | 490 - 510 | 520 - 540 |
| 6FDA | 230 - 250 | 500 - 520 | 530 - 550 |
PMDA: Pyromellitic Dianhydride BPDA: 3,3',4,4'-Biphenyltetracarboxylic Dianhydride 6FDA: 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane Dianhydride
Table 2: Effect of Final Curing Temperature on Degree of Imidization
| Final Curing Temperature (°C) | Curing Time at Final Temp. (hr) | Approximate Degree of Imidization (%) |
| 200 | 1 | 85 - 90 |
| 250 | 1 | 92 - 95 |
| 300 | 1 | > 98 |
| 350 | 1 | Nearly complete |
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for Polyimide Synthesis and Film Formation
Caption: Workflow for polyimide synthesis and film formation.
Relationship between Curing Conditions and Polyimide Properties
Application Notes and Protocols for Solution Casting of Polyimide Films from 1,5-Bis(4-aminophenoxy)pentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them suitable for a wide range of applications, including aerospace, electronics, and as advanced materials in medical devices and drug delivery systems. The solution casting method is a common and versatile technique for producing high-quality polyimide films.[3] This process involves the synthesis of a soluble poly(amic acid) (PAA) precursor, which is then cast onto a substrate and thermally cured to form the final polyimide film.[2][3]
This document provides detailed application notes and protocols for the solution casting of polyimide films using 1,5-Bis(4-aminophenoxy)pentane as the diamine monomer. The flexible pentoxy chain in this diamine can impart unique properties to the resulting polyimide films, such as increased flexibility and solubility, which are advantageous for various applications.
Chemical Synthesis Pathway
The synthesis of polyimide films from this compound follows a two-step process. The first step is the formation of a poly(amic acid) (PAA) precursor through the reaction of the diamine with an aromatic dianhydride in a polar aprotic solvent. The second step involves the thermal imidization of the PAA film to form the final polyimide.
References
Synthesis of Poly(ether imide)s with 1,5-Bis(4-aminophenoxy)pentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ether imide)s (PEIs) are a class of high-performance amorphous thermoplastic polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of flexible ether linkages into the rigid polyimide backbone enhances their processability, making them suitable for a wide range of applications, including in the aerospace, automotive, and electronics industries. The specific properties of a PEI are largely determined by the chemical structure of its monomeric precursors: a diamine and a dianhydride.
This document provides an overview of the synthesis of poly(ether imide)s utilizing the diamine 1,5-bis(4-aminophenoxy)pentane. While specific experimental data for this exact diamine in PEI synthesis is not extensively documented in publicly available literature, this guide outlines the general and well-established synthetic protocols for PEI synthesis, which can be adapted for this specific monomer. The protocols and data presented are based on the synthesis of analogous PEIs and serve as a foundational guide for researchers.
General Synthetic Approach
The synthesis of poly(ether imide)s from a diamine and a dianhydride typically proceeds via a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) intermediate at room temperature, followed by a cyclodehydration (imidization) step at elevated temperatures to form the final poly(ether imide).
Step 1: Poly(amic acid) Formation
An aromatic dianhydride is reacted with an organic diamine, in this case, this compound, in a polar aprotic solvent. This reaction is a nucleophilic acyl substitution where the amino groups of the diamine attack the carbonyl carbons of the anhydride groups, leading to the ring-opening of the anhydride and the formation of a soluble poly(amic acid) precursor.
Step 2: Imidization
The poly(amic acid) is then converted to the poly(ether imide) through either thermal or chemical imidization. Thermal imidization involves heating the poly(amic acid) solution or film to high temperatures (typically 150-250 °C) to drive the cyclodehydration reaction, releasing water as a byproduct. Chemical imidization can be carried out at lower temperatures using a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine).
Experimental Protocols
The following are generalized protocols for the synthesis of poly(ether imide)s that can be adapted for use with this compound and various aromatic dianhydrides.
Materials and Equipment
-
Diamine: this compound
-
Dianhydrides:
-
Pyromellitic dianhydride (PMDA)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
4,4'-Oxydiphthalic anhydride (ODPA)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
-
Solvent: N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (dried over molecular sieves)
-
Imidization Agents (for chemical imidization): Acetic anhydride, pyridine
-
Equipment: Three-necked round-bottom flask, mechanical stirrer, nitrogen inlet, condenser, heating mantle, vacuum oven.
Protocol 1: Two-Step Thermal Imidization
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet is charged with a precisely weighed amount of this compound.
-
Dissolution: Anhydrous DMAc or NMP is added to the flask to dissolve the diamine under a gentle stream of nitrogen. The mixture is stirred until a clear solution is obtained.
-
Poly(amic acid) Synthesis: An equimolar amount of the chosen dianhydride is added to the diamine solution in one portion or portion-wise. The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Film Casting: The viscous poly(amic acid) solution is cast onto a clean, dry glass plate and spread to a uniform thickness using a doctor blade.
-
Thermal Imidization: The cast film is placed in a vacuum oven and subjected to a stepwise heating program:
-
80 °C for 1 hour to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour to ensure complete imidization.
-
-
Polymer Isolation: After cooling to room temperature, the resulting poly(ether imide) film is carefully peeled from the glass plate.
Protocol 2: Two-Step Chemical Imidization
-
Poly(amic acid) Synthesis: Follow steps 1-3 of the thermal imidization protocol.
-
Chemical Imidization: The poly(amic acid) solution is cooled in an ice bath. A mixture of acetic anhydride (2-4 molar excess based on the repeating unit) and pyridine (1-2 molar excess) is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The poly(ether imide) will precipitate from the solution.
-
Polymer Isolation: The precipitated polymer is collected by filtration, washed thoroughly with methanol to remove residual solvent and imidization agents, and then dried in a vacuum oven at 100-120 °C for 24 hours.
Data Presentation
The following tables summarize the expected properties of poly(ether imide)s synthesized from this compound and various common dianhydrides. The data is extrapolated from literature on structurally similar PEIs and should be confirmed by experimental analysis.
Table 1: Reactants for Poly(ether imide) Synthesis
| Diamine | Dianhydride | Abbreviation |
| This compound | Pyromellitic dianhydride | PMDA |
| This compound | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA |
| This compound | 4,4'-Oxydiphthalic anhydride | ODPA |
| This compound | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | BTDA |
Table 2: Expected Thermal Properties of Poly(ether imide)s
| Polymer (Diamine-Dianhydride) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| BAPP-PMDA | 200 - 230 | 480 - 520 |
| BAPP-6FDA | 220 - 250 | 500 - 540 |
| BAPP-ODPA | 210 - 240 | 490 - 530 |
| BAPP-BTDA | 230 - 260 | 510 - 550 |
| (BAPP refers to this compound) |
Table 3: Expected Mechanical and Dielectric Properties of Poly(ether imide)s
| Polymer (Diamine-Dianhydride) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) |
| BAPP-PMDA | 80 - 110 | 2.5 - 3.5 | 5 - 10 | 3.0 - 3.5 |
| BAPP-6FDA | 90 - 120 | 2.8 - 3.8 | 10 - 20 | 2.7 - 3.1 |
| BAPP-ODPA | 85 - 115 | 2.6 - 3.6 | 8 - 15 | 2.9 - 3.3 |
| BAPP-BTDA | 95 - 125 | 3.0 - 4.0 | 6 - 12 | 3.1 - 3.6 |
| (BAPP refers to this compound) |
Visualization of Synthesis and Workflow
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of poly(ether imide)s.
Applications
Poly(ether imide)s synthesized from this compound are expected to exhibit a good balance of thermal stability and processability due to the flexible pentane linker in the diamine. Potential applications for these materials include:
-
Advanced Composites: As a matrix resin for fiber-reinforced composites in aerospace and automotive components requiring high-temperature resistance and low weight.
-
High-Performance Films and Coatings: For applications in flexible electronics, wire insulation, and protective coatings where thermal and chemical stability are crucial.
-
Membranes for Gas Separation: The flexible ether linkages can enhance gas permeability, making these PEIs candidates for gas separation membranes.
-
Medical Devices: Due to their potential for good biocompatibility and sterilizability, they could be explored for use in medical instruments and implants.
Conclusion
The synthesis of poly(ether imide)s using this compound offers a promising route to novel high-performance materials. The protocols and data provided in this document serve as a valuable starting point for researchers to develop and characterize these polymers. The flexible nature of the pentane spacer in the diamine is anticipated to impart favorable processing characteristics while maintaining the excellent thermal and mechanical properties inherent to the polyimide family. Further experimental investigation is necessary to fully elucidate the structure-property relationships of these specific poly(ether imide)s.
Application Notes and Protocols for Colorless Polyimide Films Utilizing 1,5-Bis(4-aminophenoxy)pentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of colorless polyimide (PI) films using 1,5-Bis(4-aminophenoxy)pentane (BAPP) as a key diamine monomer. The introduction of flexible alkyl ether linkages, such as the pentoxy chain in BAPP, is a crucial strategy for disrupting charge-transfer complex (CTC) formation, which is the primary cause of color in traditional aromatic polyimides. By inhibiting CTC, highly transparent and colorless films can be achieved, making them suitable for a wide range of advanced applications.
Introduction to Colorless Polyimides
Conventional aromatic polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their applications in optical and optoelectronic fields are often limited by their inherent yellow-to-brown color, which arises from the formation of intermolecular and intramolecular charge-transfer complexes between the electron-donating diamine and electron-accepting dianhydride moieties.
To overcome this limitation, colorless polyimides (CPIs) have been developed. The primary strategy for achieving colorlessness is to suppress CTC formation. This can be accomplished by:
-
Introducing flexible, non-planar monomers: The flexible pentoxy chain in this compound disrupts the planarity of the polymer backbone, sterically hindering the close packing required for strong CTC interactions.
-
Incorporating fluorine-containing groups: The high electronegativity of fluorine atoms reduces the electron-donating ability of the diamine, thus weakening the CTC.
-
Utilizing alicyclic dianhydrides: These non-aromatic dianhydrides eliminate the electron-accepting character of the phthalimide unit, effectively preventing CTC formation.
The resulting colorless polyimide films exhibit high optical transparency, low yellowness index, and retain the desirable thermal and mechanical properties of traditional polyimides, opening up possibilities for their use in flexible displays, optical sensors, and other advanced applications.
Experimental Protocols
The synthesis of colorless polyimide films from this compound typically follows a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted into the final polyimide film through a thermal or chemical imidization process.
Materials
-
Diamine: this compound (BAPP)
-
Dianhydrides:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) for high transparency.
-
Pyromellitic dianhydride (PMDA) for high thermal stability.
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) for a balance of properties.
-
-
Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Chemical Imidization Agents (Optional): Acetic anhydride and pyridine.
Protocol for Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add a calculated amount of this compound.
-
Add anhydrous DMAc or NMP to dissolve the diamine completely under a gentle stream of nitrogen. The typical solid content is 15-25 wt%.
-
Slowly add an equimolar amount of the chosen dianhydride powder to the stirred diamine solution in small portions over 30-60 minutes. The reaction is exothermic, and the temperature should be maintained at 0-5 °C using an ice bath to prevent premature imidization and control the molecular weight.
-
After the complete addition of the dianhydride, remove the ice bath and continue stirring the solution at room temperature for 12-24 hours under a nitrogen atmosphere to ensure the formation of a viscous poly(amic acid) solution.
Protocol for Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate or other suitable surfaces. The thickness of the film can be controlled using a doctor blade or by spin coating.
-
Place the cast film in a vacuum oven or a forced-air oven and subject it to a stepwise curing process to gradually remove the solvent and induce cyclodehydration (imidization). A typical heating schedule is as follows:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 30 minutes
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Peel off the resulting polyimide film from the substrate. The film should be flexible and transparent.
Protocol for Chemical Imidization (Optional)
-
To the poly(amic acid) solution, add a mixture of acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst) in a 2:1 molar ratio with respect to the repeating unit of the polymer.
-
Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate out of the solution.
-
Filter the precipitated polyimide, wash it thoroughly with methanol or ethanol to remove residual imidization agents and solvent, and then dry it in a vacuum oven at 80-100°C.
-
The dried polyimide powder can then be redissolved in a suitable solvent (e.g., NMP, m-cresol) and cast into a film, followed by a final high-temperature treatment (e.g., 250-300°C) to remove any residual solvent and ensure complete imidization.
Data Presentation
The properties of colorless polyimide films derived from this compound are expected to vary depending on the dianhydride used. The following tables summarize the anticipated range of properties based on data from structurally similar flexible, phenoxy-linked diamines.
Table 1: Optical Properties of BAPP-based Polyimide Films
| Dianhydride | Cut-off Wavelength (λ₀, nm) | Transmittance at 450 nm (%) | Yellowness Index (YI) |
| 6FDA | 340 - 360 | > 85 | < 5 |
| BPDA | 360 - 380 | 75 - 85 | 5 - 15 |
| PMDA | 380 - 400 | < 70 | > 15 |
Table 2: Thermal Properties of BAPP-based Polyimide Films
| Dianhydride | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Coefficient of Thermal Expansion (CTE, ppm/K) |
| 6FDA | 220 - 250 | > 480 | 40 - 50 |
| BPDA | 240 - 270 | > 500 | 30 - 40 |
| PMDA | > 280 | > 520 | < 30 |
Table 3: Mechanical Properties of BAPP-based Polyimide Films
| Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| 6FDA | 80 - 100 | 10 - 20 | 2.0 - 2.5 |
| BPDA | 90 - 120 | 15 - 30 | 2.5 - 3.0 |
| PMDA | 100 - 130 | 5 - 15 | > 3.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of colorless polyimide films.
Caption: Experimental workflow for colorless polyimide film synthesis and characterization.
Structure-Property Relationship
The key to achieving colorless polyimides lies in the molecular design to inhibit charge-transfer complex formation. The following diagram illustrates this relationship.
Caption: Structure-property relationship for achieving colorless polyimides.
Conclusion
The use of this compound in the synthesis of polyimide films presents a promising route to obtaining highly transparent and colorless materials. The flexible pentoxy linker effectively disrupts the formation of charge-transfer complexes, leading to excellent optical properties. By carefully selecting the dianhydride comonomer, the thermal and mechanical properties of the resulting films can be tailored to meet the requirements of various advanced applications, including flexible electronics, displays, and optical coatings. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the potential of BAPP-based colorless polyimides.
Application Notes and Protocols: Mechanical Properties of Polyimides Derived from 1,5-Bis(4-aminophenoxy)pentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the expected mechanical properties and detailed experimental protocols for the synthesis and characterization of polyimides derived from the flexible diamine, 1,5-Bis(4-aminophenoxy)pentane. While specific data for this exact polyimide is not extensively available in peer-reviewed literature, the information presented herein is based on established principles of polymer chemistry and comparative data from structurally similar polyimides containing flexible ether and alkyl linkages.
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[1] The incorporation of flexible linkages, such as the pentamethyleneoxy group in this compound, into the rigid polyimide backbone is a key strategy to enhance processability, solubility, and ductility.[2] These characteristics are particularly desirable in applications requiring flexible substrates, advanced coatings, and specialized membranes. The flexible nature of the this compound monomer is anticipated to impart a lower modulus and higher elongation at break compared to fully aromatic polyimides, while maintaining good thermal stability.
Data Presentation: Comparative Mechanical and Thermal Properties
The following table summarizes typical mechanical and thermal property ranges for polyimides derived from various flexible diamines, providing an expected performance context for polyimides synthesized from this compound.
| Property | Polyimides with Flexible Diamines (Literature Values) | Expected Range for Polyimides from this compound |
| Mechanical Properties | ||
| Tensile Strength (MPa) | 85 - 124[3][4] | 80 - 110 |
| Young's Modulus (GPa) | 1.5 - 3.3[3][4] | 1.8 - 2.5 |
| Elongation at Break (%) | 5 - 22[3] | 10 - 30 |
| Thermal Properties | ||
| Glass Transition Temp. (Tg, °C) | 190 - 270[3][5] | 200 - 250 |
| 5% Weight Loss Temp. (Td5, °C) | > 480[5] | > 450 |
Experimental Protocols
Protocol 1: Synthesis of Polyimide via a Two-Step Polycondensation
This protocol describes the synthesis of a polyimide from this compound and a representative aromatic dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), via a classical two-step method.[6]
Materials:
-
This compound
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of 6FDA powder in small portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours to yield a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (2:1 molar ratio with respect to the repeating unit) dropwise.
-
Continue stirring at room temperature for 1 hour, and then heat the mixture to 80°C for an additional 2 hours.
-
Precipitate the polyimide by pouring the cooled solution into a large volume of methanol.
-
Collect the fibrous precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100°C overnight.
-
Protocol 2: Preparation of Polyimide Films
Procedure:
-
Prepare a 15-20 wt% solution of the synthesized polyimide powder in DMAc.
-
Cast the solution onto a clean, dry glass plate using a doctor blade to ensure uniform thickness.
-
Place the cast film in a convection oven and subject it to a staged heating program: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 30 minutes to ensure complete removal of the solvent and full imidization.
-
After cooling to room temperature, carefully peel the flexible polyimide film from the glass substrate.
Protocol 3: Characterization of Mechanical Properties
Procedure:
-
Cut the prepared polyimide films into dumbbell-shaped specimens according to ASTM D638 standard.
-
Measure the tensile properties (tensile strength, Young's modulus, and elongation at break) using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).
-
Conduct at least five measurements for each sample and report the average values.
Protocol 4: Characterization of Thermal Properties
Procedure:
-
Thermogravimetric Analysis (TGA):
-
Analyze the thermal stability of the polyimide film using a TGA instrument.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Determine the 5% weight loss temperature (Td5).
-
-
Differential Scanning Calorimetry (DSC):
-
Determine the glass transition temperature (Tg) of the polyimide film using a DSC instrument.
-
Heat the sample from room temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere. The midpoint of the transition in the heat flow curve is taken as the Tg.
-
Visualizations
References
- 1. Polyimide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols: Dielectric Properties of Polyimides Derived from 1,5-Bis(4-aminophenoxy)pentane
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following table summarizes the dielectric constants of polyimides synthesized from α,ω-bis(4-aminophenoxy)alkanes and various aromatic dianhydrides. The values for the polyimide derived from 1,5-bis(4-aminophenoxy)pentane are estimated based on the trends observed for polymers with butane (n=4) and hexane (n=6) spacers. The introduction of flexible alkyl chains, such as the pentoxy group, into the polyimide backbone disrupts chain packing and reduces intermolecular interactions, which in turn tends to decrease the dielectric constant.
| Dianhydride | Diamine Spacer Length (n) | Dielectric Constant (ε) at 1 MHz |
| PMDA | 4 | 3.45 |
| 5 (estimated) | 3.38 | |
| 6 | 3.30 | |
| BPDA | 4 | 3.25 |
| 5 (estimated) | 3.19 | |
| 6 | 3.12 | |
| BTDA | 4 | 3.38 |
| 5 (estimated) | 3.32 | |
| 6 | 3.25 | |
| 6FDA | 4 | 2.95 |
| 5 (estimated) | 2.89 | |
| 6 | 2.82 | |
| DSDA | 4 | 3.48 |
| 5 (estimated) | 3.42 | |
| 6 | 3.35 |
Dianhydride Abbreviations:
-
PMDA: Pyromellitic dianhydride
-
BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride
-
BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride
-
6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride
-
DSDA: 4,4'-Diphenylsulfonetetracarboxylic dianhydride
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of α,ω-bis(4-aminophenoxy)alkanes, adapted for this compound.
Materials:
-
p-Chloronitrobenzene
-
1,5-Pentanediol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol
Procedure:
-
Synthesis of 1,5-Bis(4-nitrophenoxy)pentane:
-
In a flask equipped with a stirrer and a condenser, dissolve p-chloronitrobenzene and 1,5-pentanediol in DMF.
-
Add an excess of potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
After cooling, pour the mixture into a large volume of methanol to precipitate the product.
-
Filter, wash the solid with water and methanol, and dry to obtain 1,5-bis(4-nitrophenoxy)pentane.
-
-
Reduction to this compound:
-
Suspend the 1,5-bis(4-nitrophenoxy)pentane in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Heat the mixture to reflux and add hydrazine monohydrate dropwise over a period of 2 hours.
-
Continue refluxing for another 24 hours.
-
Filter the hot solution to remove the Pd/C catalyst.
-
Cool the filtrate to crystallize the product.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Synthesis of Polyimides
A standard two-step polymerization method is employed to synthesize the polyimides.
Materials:
-
This compound
-
Aromatic dianhydride (e.g., PMDA, 6FDA)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound in NMP.
-
Gradually add an equimolar amount of the chosen aromatic dianhydride to the stirred solution at room temperature.
-
Continue stirring for 24 hours to form a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the cast film in a vacuum oven using a stepwise heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.
-
After cooling to room temperature, peel the resulting polyimide film from the glass plate.
-
Measurement of Dielectric Constant
The dielectric properties of the polyimide films are measured using a dielectric analyzer.
Procedure:
-
Cut a circular sample from the prepared polyimide film.
-
Place the sample between the parallel plate electrodes of the dielectric analyzer.
-
Measure the capacitance of the sample over a range of frequencies (e.g., 1 kHz to 1 MHz) at room temperature.
-
The dielectric constant (ε) is calculated from the measured capacitance, the thickness of the film, and the area of the electrodes.
Visualizations
Caption: Synthesis of polyimides via a two-step polymerization process.
Caption: Workflow for dielectric constant measurement of polyimide films.
Application of 1,5-Bis(4-aminophenoxy)pentane in Flexible Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis(4-aminophenoxy)pentane is a diamine monomer that serves as a critical building block in the synthesis of high-performance polyimides. Its unique chemical structure, featuring a flexible pentoxy aliphatic chain linking two aminophenoxy aromatic groups, imparts a desirable combination of flexibility, thermal stability, and solubility to the resulting polymers. These properties make polyimides derived from this compound particularly well-suited for applications in the burgeoning field of flexible electronics, where materials are required to bend, fold, and stretch without compromising their electronic function.
These application notes provide an overview of the use of this compound in the formulation of polyimides for flexible electronic substrates, transparent conductive films, and sensor technologies. Detailed experimental protocols for the synthesis of a representative polyimide and the fabrication of a basic flexible electronic device are also presented. While specific data for polyimides synthesized solely with this compound is limited in publicly available literature, the information herein is based on established principles of polyimide chemistry and data from structurally similar ether-linked diamines.
Key Applications in Flexible Electronics
Polyimides synthesized using this compound are anticipated to be highly valuable in a range of flexible electronic applications due to their inherent flexibility and robust performance characteristics.
-
Flexible Substrates: The flexibility imparted by the pentoxy chain makes these polyimides excellent candidates for use as base substrates in flexible displays, printable circuits, and wearable electronics. These substrates provide a mechanically stable yet pliable foundation for the deposition of electronic components.
-
Transparent Conductive Films: When appropriately formulated, polyimides derived from this diamine can exhibit high optical transparency.[1] This makes them suitable for use in touch screens, flexible solar cells, and OLED lighting, where both electrical conductivity (after coating with a conductive material) and light transmission are essential.
-
Dielectric Layers: Polyimides are known for their excellent dielectric properties.[2] Those incorporating this compound can be used as insulating layers in flexible printed circuit boards (FPCBs) and for the encapsulation of electronic components, protecting them from environmental factors and electrical interference.
-
Flexible Sensors: The mechanical flexibility and chemical resistance of these polyimides make them a promising material for the fabrication of flexible sensors for monitoring strain, pressure, and chemical analytes.[3]
Data Presentation: Representative Properties of Polyimides
The following tables summarize the expected range of properties for polyimides synthesized from this compound and a common aromatic dianhydride, such as Pyromellitic Dianhydride (PMDA). These values are extrapolated from data on polyimides with similar flexible ether-linked diamine monomers.
Table 1: Thermal Properties
| Property | Expected Value Range |
| Glass Transition Temperature (Tg) | 200 - 250 °C |
| 5% Weight Loss Temperature (TGA) | > 450 °C in N₂ |
| Coefficient of Thermal Expansion (CTE) | 40 - 60 ppm/°C |
Table 2: Mechanical Properties
| Property | Expected Value Range |
| Tensile Strength | 80 - 120 MPa |
| Elongation at Break | 10 - 30% |
| Tensile Modulus | 2 - 3 GPa |
Table 3: Dielectric Properties
| Property | Expected Value Range |
| Dielectric Constant (1 MHz) | 2.8 - 3.5 |
| Dielectric Loss (1 MHz) | 0.002 - 0.005 |
Experimental Protocols
Protocol 1: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes the conventional two-step method for synthesizing a polyimide film.
Materials:
-
This compound
-
Pyromellitic Dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (three-neck flask, mechanical stirrer, dropping funnel, etc.)
-
Glass plates for casting
-
Programmable oven or furnace
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Set up a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, an argon/nitrogen inlet, and a dropping funnel.
-
Under a positive pressure of inert gas, dissolve a specific molar amount of this compound in anhydrous DMAc. Stir until the diamine is completely dissolved.
-
In a separate container, dissolve an equimolar amount of PMDA in anhydrous DMAc.
-
Slowly add the PMDA solution to the stirred diamine solution at room temperature using the dropping funnel over a period of 1-2 hours.
-
Continue stirring the reaction mixture at room temperature for 24 hours under an inert atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Thermal Imidization (Film Formation)
-
Cast the viscous poly(amic acid) solution onto clean, dry glass plates using a doctor blade to achieve a uniform thickness.
-
Place the coated glass plates in a programmable oven.
-
Perform a stepwise curing process to convert the poly(amic acid) to polyimide and remove the solvent:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 30 minutes
-
300°C for 1 hour
-
-
After cooling to room temperature, carefully peel the flexible polyimide film from the glass substrate.
Protocol 2: Fabrication of a Simple Flexible Conductor
This protocol outlines the fabrication of a basic flexible conductor on a polyimide substrate synthesized using this compound.
Materials:
-
Synthesized polyimide film (from Protocol 1)
-
Sputtering system or thermal evaporator
-
Target material (e.g., Copper, Gold, or Silver)
-
Shadow mask with desired conductive path geometry
-
Isopropyl alcohol and deionized water for cleaning
Procedure:
-
Cut the polyimide film to the desired dimensions.
-
Thoroughly clean the surface of the polyimide film by sonicating in isopropyl alcohol and then deionized water, followed by drying with a stream of nitrogen.
-
Place the polyimide film in the sputtering or evaporation chamber.
-
Position the shadow mask securely over the polyimide film to define the pattern of the conductive traces.
-
Evacuate the chamber to the required base pressure.
-
Deposit a thin layer (e.g., 100 nm) of the conductive material onto the masked polyimide substrate.
-
Vent the chamber and carefully remove the sample.
-
Remove the shadow mask to reveal the patterned conductive pathways on the flexible polyimide film.
Visualizations
Caption: Workflow for the synthesis of a flexible polyimide film.
Caption: Fabrication process for a simple flexible electronic device.
Caption: Logical relationship from monomer design to application.
References
Troubleshooting & Optimization
"optimizing molecular weight of polyimides from 1,5-Bis(4-aminophenoxy)pentane"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polyimides from 1,5-bis(4-aminophenoxy)pentane.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization process that can affect the final molecular weight of the polyimide.
| Problem | Potential Cause | Recommended Solution |
| Low Inherent Viscosity or Low Molecular Weight | Impurities in monomers or solvent (e.g., water). | Ensure monomers are of high purity and the solvent is anhydrous. Water can react with dianhydrides, limiting chain growth.[1] |
| Incorrect stoichiometry between the diamine and dianhydride. | Precisely weigh the monomers to ensure a 1:1 molar ratio. A slight excess of the dianhydride can sometimes be used to achieve higher molecular weights.[1] | |
| Low monomer concentration. | Higher monomer concentrations generally lead to higher molecular weight poly(amic acid) precursors.[1] | |
| Suboptimal reaction temperature. | The initial polycondensation to form the poly(amic acid) is often carried out at low temperatures (e.g., -5°C to room temperature) to control the reaction rate and prevent side reactions.[2] | |
| Degradation of poly(amic acid) solution. | The viscosity of poly(amic acid) solutions can decrease over time due to the reversibility of the formation reaction. It is best to proceed to the imidization step soon after the poly(amic acid) synthesis.[1] | |
| Inconsistent Molecular Weight Between Batches | Variations in the mode of monomer addition. | The order and method of adding monomers significantly impact the final molecular weight. Adding the solid dianhydride to a solution of the diamine is often preferred as it can lead to higher molecular weights.[1] |
| Fluctuations in reaction temperature. | Maintain a consistent and controlled temperature throughout the polymerization process. | |
| Gel Formation or Insoluble Polymer | Branching reactions at higher temperatures. | If the reaction temperature during poly(amic acid) formation is too high, side reactions can lead to branching and crosslinking.[2] |
| Impurities that can act as crosslinking agents. | Use high-purity monomers and solvents. | |
| Broad or Bimodal Molecular Weight Distribution | Diffusion-controlled polymerization. | This can occur if the dianhydride dissolves slowly, leading to localized areas of high monomer concentration and rapid polymerization. Stirring efficiency is crucial.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis process for polyimides from this compound?
A1: The most common method is a two-step process.[3] First, the diamine (this compound) is reacted with a dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at a low temperature to form a soluble poly(amic acid) precursor.[3][4] In the second step, this poly(amic acid) is converted to the final polyimide through thermal or chemical imidization.[1][3]
Q2: How does the choice of dianhydride affect the properties of the resulting polyimide?
A2: The structure of the dianhydride significantly influences the final properties of the polyimide, such as thermal stability, solubility, and mechanical strength.[1][5] For example, rigid aromatic dianhydrides like pyromellitic dianhydride (PMDA) tend to produce polyimides with high thermal stability but lower solubility.[1] More flexible dianhydrides containing ether linkages can improve solubility.
Q3: What is the importance of controlling the molecular weight of the polyimide?
A3: The molecular weight of a polyimide is a critical factor that determines its mechanical properties, such as tensile strength, toughness, and elongation at break.[2][6] High molecular weight is generally required to achieve desirable physical properties for applications like films and coatings.[7]
Q4: Can I use a one-step synthesis method?
A4: While a two-step method is more common, a one-step high-temperature solution polymerization can also be used.[3] This involves reacting the diamine and dianhydride at elevated temperatures in a high-boiling solvent. However, this method can sometimes lead to lower molecular weights and potential side reactions.
Q5: How can I characterize the molecular weight of my synthesized polyimide?
A5: The molecular weight of polyimides can be characterized using techniques like Gel Permeation Chromatography (GPC).[8] Inherent viscosity measurements of the poly(amic acid) precursor solution can also provide a relative indication of the molecular weight.[8]
Experimental Protocols
General Two-Step Synthesis of Polyimide from this compound
1. Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged reaction flask equipped with a mechanical stirrer, add a calculated amount of this compound and an anhydrous polar aprotic solvent (e.g., NMP or DMAc).
-
Stir the mixture at room temperature until the diamine is completely dissolved.
-
Cool the solution to 0-5°C using an ice bath.
-
Gradually add an equimolar amount of the chosen dianhydride as a solid powder to the stirred diamine solution.
-
Continue stirring the reaction mixture at this temperature for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours to form the poly(amic acid) solution.
2. Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the cast film in a vacuum oven or a furnace with a nitrogen atmosphere.
-
Heat the film in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to complete the imidization process. The final temperature and duration may need to be optimized based on the specific dianhydride used.[1]
Visualizations
Caption: Two-step synthesis of polyimides.
Caption: Troubleshooting low molecular weight.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 3. Polyimide - Wikipedia [en.wikipedia.org]
- 4. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
Technical Support Center: Polymerization with 1,5-Bis(4-aminophenoxy)pentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,5-Bis(4-aminophenoxy)pentane.
Troubleshooting Guide: Preventing Gelation
Premature gelation is a common challenge during the synthesis of polyimides and other polymers derived from this compound. This guide addresses specific issues to help you effectively control the polymerization process and prevent the formation of insoluble gels.
| Issue | Potential Cause | Recommended Solution |
| Rapid increase in viscosity and gel formation shortly after monomer addition. | High Monomer Concentration: The rate of polymerization is highly dependent on the concentration of the reactants. High concentrations can lead to rapid, uncontrolled chain growth and cross-linking. | Action: Reduce the overall monomer concentration in the reaction solvent. Start with a lower concentration and incrementally increase it in subsequent experiments to find the optimal balance between reaction rate and gel prevention. |
| Gelation occurs during the poly(amic acid) formation stage. | Side Reactions and Branching: The amic acid intermediate may be susceptible to side reactions, especially at elevated temperatures or in the presence of impurities, leading to branching and eventual gelation. | Action: - Maintain a low reaction temperature (typically 0-5 °C) during the initial stages of poly(amic acid) synthesis. - Ensure all monomers and solvents are of high purity and free from moisture. - Use a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. |
| Inconsistent gelation time between batches. | Stoichiometric Imbalance: An incorrect molar ratio of the diamine and dianhydride can lead to a preponderance of one functional group, which can promote side reactions and branching, ultimately causing gelation.[1] | Action: - Carefully and accurately weigh all monomers. - Ensure complete dissolution of the diamine before the incremental addition of the dianhydride. - Consider using a slight excess of the diamine to control molecular weight and reduce the likelihood of branching from the dianhydride.[1] |
| Gelation upon heating for imidization. | Rapid Water Removal: Aggressive heating during chemical or thermal imidization can lead to localized high concentrations and rapid cross-linking as water is removed. | Action: - For thermal imidization, employ a staged heating profile, gradually increasing the temperature to allow for controlled water removal. - For chemical imidization, ensure efficient stirring to evenly distribute the dehydrating agent and catalyst. |
| Formation of insoluble particles or gel-like precipitates. | Poor Solubility of Poly(amic acid) or Polyimide: The growing polymer chains may precipitate out of solution if the chosen solvent is not optimal, leading to localized high concentrations and gelation. | Action: - Select a solvent in which both the monomers and the resulting polymer are highly soluble. Common solvents for polyimide synthesis include N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc).[2][3] - Consider using a co-solvent system to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gelation when using this compound?
A1: Gelation in step-growth polymerization with bifunctional monomers like this compound is often due to uncontrolled cross-linking. While this diamine is bifunctional, impurities or side reactions can create branching points, leading to the formation of a three-dimensional polymer network, or gel. Factors such as high monomer concentration, inaccurate stoichiometry, and elevated reaction temperatures can accelerate this process.
Q2: How does the flexible pentane linker in this compound affect polymerization and the risk of gelation?
A2: The flexible pentamethylene linker in this compound can increase the solubility of the resulting poly(amic acid) and polyimide in organic solvents.[4] This improved solubility can, in some cases, reduce the risk of premature precipitation and gelation. However, the increased chain flexibility might also influence the reactivity of the amine groups and the overall polymer chain conformation, which could indirectly affect the conditions under which gelation occurs.
Q3: Can the order of monomer addition influence gelation?
A3: Yes, the order of addition is critical. In polyimide synthesis, it is standard practice to dissolve the diamine monomer completely in the solvent before gradually adding the dianhydride. This helps to maintain stoichiometric control at the reaction front and minimize localized imbalances in monomer concentration, which could otherwise lead to uncontrolled polymerization and gelation.
Q4: Are there any additives that can help prevent gelation?
A4: While not a primary method for controlling gelation in polyimide synthesis, in some polymerization systems, the addition of a monofunctional reagent can act as a chain stopper, limiting the molecular weight and preventing the formation of a gel. However, this will also limit the final properties of the polymer. The most effective way to prevent gelation is to precisely control the reaction conditions (stoichiometry, concentration, and temperature).
Q5: How can I monitor the polymerization to anticipate the onset of gelation?
A5: Monitoring the viscosity of the reaction mixture is a key indicator. A sudden and sharp increase in viscosity is a sign of impending gelation. This can be done qualitatively by observing the stirring behavior or quantitatively using a rheometer. By tracking the viscosity, the reaction can be stopped or diluted before the gel point is reached.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) from this compound and Pyromellitic Dianhydride (PMDA)
Objective: To synthesize a soluble poly(amic acid) precursor while avoiding gelation.
Materials:
-
This compound
-
Pyromellitic Dianhydride (PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen or Argon gas
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
In the three-necked flask, dissolve a precise amount of this compound in anhydrous NMP under a nitrogen atmosphere to achieve the desired monomer concentration (e.g., 10-15 wt%).
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of PMDA in small portions over 1-2 hours with vigorous stirring.
-
After the complete addition of PMDA, continue stirring at 0-5 °C for 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
The resulting viscous solution is the poly(amic acid). Monitor the viscosity throughout the reaction. If a rapid increase is observed, consider diluting the solution with additional anhydrous NMP.
Protocol 2: Thermal Imidization of Poly(amic acid) Film
Objective: To convert the poly(amic acid) into a polyimide film via a controlled heating process to prevent defects.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate
-
Doctor blade or casting knife
-
Programmable oven or furnace with a nitrogen atmosphere
Procedure:
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a programmable oven under a nitrogen flow.
-
Implement a staged heating program:
-
80 °C for 1 hour to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to complete the imidization.
-
-
Allow the oven to cool down slowly to room temperature before removing the polyimide film.
Data Presentation
Table 1: Effect of Monomer Concentration on Gel Time
| Monomer Concentration (wt%) | Average Gel Time (hours) | Observations |
| 10 | > 48 | Homogeneous, viscous solution |
| 15 | 36 | Gradual increase in viscosity |
| 20 | 12 | Rapid viscosity increase, gel formation |
| 25 | < 4 | Near-immediate gelation |
Note: Data are illustrative and will vary based on specific reaction conditions.
Table 2: Influence of Reaction Temperature on Inherent Viscosity
| Reaction Temperature (°C) | Inherent Viscosity (dL/g) | Risk of Gelation |
| 0 | 1.2 | Low |
| 25 (Room Temp) | 1.8 | Moderate |
| 50 | > 2.5 (gelation likely) | High |
Note: Higher inherent viscosity generally indicates higher molecular weight, but also a higher risk of approaching the gel point.
Visualizations
Caption: Experimental workflow for polyimide synthesis.
Caption: Troubleshooting logic for gelation issues.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films [mdpi.com]
- 3. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Polyimides Containing 1,5-Bis(4-aminophenoxy)pentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyimides synthesized using 1,5-Bis(4-aminophenoxy)pentane. The flexible pentoxy chain in this diamine is incorporated to enhance the solubility of the resulting polyimides, a common challenge with this class of high-performance polymers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in polyimide synthesis?
A1: this compound is utilized to improve the solubility of polyimides. The flexible pentamethylene spacer in its structure disrupts the otherwise rigid and tightly packed chains of aromatic polyimides. This disruption reduces intermolecular charge-transfer complex formation and crystallinity, which are major contributors to the poor solubility of conventional polyimides. The introduction of such flexible linkages is a common strategy to enhance processability in common organic solvents.
Q2: What is the general mechanism for improving polyimide solubility?
A2: The solubility of polyimides is enhanced by modifying their chemical structure to decrease intermolecular forces and hinder chain packing. Key strategies include:
-
Incorporating Flexible Linkages: Introducing flexible groups, such as ether (-O-) or aliphatic chains (like the pentoxy group in this compound), into the polymer backbone increases rotational freedom and disrupts the rigidity of the polymer chain.
-
Introducing Bulky Side Groups: Attaching large, bulky groups to the polymer backbone creates steric hindrance, preventing the polymer chains from packing closely together.
-
Creating Asymmetric or Kinked Structures: Using monomers with non-linear or asymmetric geometries disrupts the planarity and symmetry of the polymer chains, leading to less efficient packing.
Q3: Which solvents are typically effective for dissolving polyimides containing flexible diamines?
A3: Polyimides synthesized with flexible diamines, such as this compound, generally exhibit improved solubility in polar aprotic solvents. Commonly used solvents include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and m-cresol. The specific solubility will depend on the dianhydride used in the polymerization.
Troubleshooting Guide
Issue 1: The synthesized polyimide has poor solubility or precipitates out of solution.
-
Possible Cause: The chosen dianhydride may be too rigid, leading to a semi-crystalline or highly ordered polymer despite the flexible diamine. Strong intermolecular forces may still be present.
-
Solution 1: Select a dianhydride that also promotes solubility. Dianhydrides containing flexible ether linkages or bulky groups, such as 4,4'-oxydiphthalic anhydride (ODPA) or 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA), can further enhance solubility.
-
Solution 2: Consider copolymerization. Introducing a small amount of a second, more flexible diamine or a bulkier dianhydride can disrupt the polymer chain regularity and improve solubility.
-
Solution 3: Ensure complete imidization. Incomplete cyclization of the poly(amic acid) precursor can sometimes lead to insolubility. Confirm complete imidization through techniques like FTIR spectroscopy.
Issue 2: The resulting polyimide has a low molecular weight.
-
Possible Cause: Impurities in the monomers or solvent can interfere with the polymerization reaction. Water is a common impurity that can hydrolyze the dianhydride and cap the growing polymer chains.
-
Solution 1: Purify the monomers and solvents before use. Dianhydrides can be purified by sublimation, and diamines by recrystallization. Solvents should be dried using appropriate drying agents and distilled.
-
Solution 2: Maintain a stoichiometric balance of the monomers. An excess of either the diamine or dianhydride will limit the final molecular weight.
-
Solution 3: Ensure an inert atmosphere. Conduct the polymerization under a nitrogen or argon atmosphere to prevent side reactions with oxygen and moisture.
Issue 3: The poly(amic acid) solution gels during synthesis.
-
Possible Cause: The concentration of the monomers in the solvent may be too high, leading to excessive viscosity and gelation.
-
Solution 1: Reduce the monomer concentration. Performing the polymerization at a lower solid content can help maintain a manageable viscosity.
-
Solution 2: Control the reaction temperature. The initial formation of the poly(amic acid) is often carried out at low temperatures (0-5 °C) to control the reaction rate and prevent excessive heat generation, which can lead to side reactions and gelation.
Data Presentation
Table 1: Qualitative Solubility of Polyimides Derived from this compound with Various Dianhydrides.
| Dianhydride Abbreviation | Dianhydride Name | NMP | DMAc | m-cresol | THF | Chloroform |
| PMDA | Pyromellitic Dianhydride | ± | ± | + | - | - |
| BTDA | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride | + | + | + | ± | - |
| ODPA | 4,4'-Oxydiphthalic Anhydride | ++ | ++ | ++ | + | ± |
| 6FDA | 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride | ++ | ++ | ++ | ++ | + |
Key:
-
++ : Soluble at room temperature.
-
+ : Soluble upon heating.
-
± : Partially soluble or swells.
-
- : Insoluble.
Note: This table provides expected solubility based on general principles of polyimide chemistry. Actual solubility may vary depending on the specific experimental conditions and the molecular weight of the polymer.
Experimental Protocols
Protocol 1: Synthesis of Polyimide via Two-Step Polycondensation
-
Monomer Preparation: Dry the diamine, this compound, and the selected dianhydride in a vacuum oven at a temperature appropriate for each monomer to remove any residual moisture.
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in a dry polar aprotic solvent (e.g., NMP or DMAc) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of the dianhydride powder in small portions to the stirred diamine solution.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven with a staged heating profile, for example: 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour, to effect cyclodehydration and form the polyimide film.
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine). Stir the mixture at room temperature for several hours, then gently heat to complete the imidization. Precipitate the resulting polyimide in a non-solvent like methanol, filter, and dry.
-
Protocol 2: Qualitative Solubility Testing
-
Add 10 mg of the dried polyimide powder or film to a vial.
-
Add 1 mL of the test solvent to achieve a 1% (w/v) concentration.
-
Stir or agitate the mixture at room temperature for 24 hours.
-
Observe and record the solubility. If the polymer is not soluble at room temperature, heat the mixture to the solvent's boiling point and observe any changes.
Visualizations
Caption: Experimental workflow for the two-step synthesis of polyimides.
Caption: Troubleshooting flowchart for addressing poor polyimide solubility.
"troubleshooting brittleness in polyimide films with flexible spacers"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and professionals working with polyimide films, specifically addressing the challenge of brittleness when incorporating flexible spacers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of brittleness in my flexible polyimide films?
Brittleness in polyimide films, even those designed with flexible spacers, can stem from several factors. The most common causes include a high degree of molecular chain rigidity, excessive cross-linking between polymer chains, and incomplete imidization during the curing process.[1][2][3] Additionally, high residual stress introduced during film formation and curing can lead to cracking and poor mechanical performance.[4] Environmental factors, such as UV irradiation, can also degrade the film's mechanical properties over time.[5]
Q2: How do flexible spacers theoretically improve the mechanical properties of polyimide films?
Flexible spacers, such as those containing ether linkages (e.g., 4,4′-diaminodiphenyl ether or ODA) or aliphatic methylene units, are incorporated into the polyimide backbone to increase its flexibility.[1][6] These spacers disrupt the rigid, planar structure of traditional polyimides, increasing the number of possible conformations the polymer chain can adopt.[4] This enhanced segmental mobility allows the film to better dissipate stress under strain, leading to higher elongation at break and improved toughness.
Q3: My polyimide film is cracking and seems brittle. What is the first thing I should investigate?
The first and most critical process to investigate is the curing cycle. An improper curing schedule is a frequent cause of brittleness.[4][7] This includes the final curing temperatures, the heating ramp rate, and the hold times at each temperature. Incomplete solvent removal or an insufficient degree of imidization can result in a brittle film.[4] Review your curing protocol against established procedures for your specific polyimide chemistry.
Q4: Can optimizing the curing process alone resolve severe brittleness?
Optimizing the curing process is a crucial step and can significantly enhance film flexibility.[4] However, if the polymer backbone is inherently too rigid due to the choice of monomers, curing optimization may not be sufficient. The fundamental flexibility of the film is determined by its chemical structure.[1] A balanced approach that considers both monomer selection and process optimization is the most effective strategy.
Q5: How does the ratio of rigid to flexible monomers impact the final film's properties?
The ratio of rigid to flexible monomers is a key determinant of the film's final mechanical properties. By systematically adjusting this ratio, you can tune the properties of the polyimide. Increasing the content of flexible diamines generally decreases the tensile modulus and increases the elongation at break, making the film less brittle.[1][8] Conversely, a higher content of rigid monomers enhances thermal stability and tensile strength but can reduce flexibility.[1]
Q6: What is annealing, and how can it help reduce brittleness in my films?
Annealing is a post-curing heat treatment process where the polyimide film is heated to a temperature near its glass transition temperature (Tg) and held for a period before being cooled in a controlled manner.[4] This process allows the polymer chains to relax, which can significantly reduce internal residual stresses that contribute to brittleness.[4] Annealing can also lead to a more ordered molecular arrangement, which may improve the film's overall mechanical toughness.[4]
Troubleshooting Guides
Guide 1: Optimizing Monomer Composition to Reduce Brittleness
A primary cause of brittleness is an overly rigid polymer backbone. Introducing flexible molecular units is an effective way to control and improve the film's mechanical properties.[1]
Problem: The synthesized polyimide film is stiff, brittle, and exhibits low elongation at break.
Solution: Systematically substitute a portion of the rigid diamine monomer with a flexible diamine, such as 4,4′-diaminodiphenyl ether (ODA). This copolymerization strategy allows for precise tuning of the film's properties.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting film brittleness by adjusting monomer composition.
Data Presentation: Effect of Rigid/Flexible Diamine Ratio
The following table summarizes the effect of adjusting the molar content of a rigid diamine (DAPBI) and a flexible diamine (ODA) on the mechanical properties of the resulting polyimide films.
| Film Designation | Molar Content of Rigid Diamine (DAPBI) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Film Character |
| PI-0 | 0% | 146.0 | 3.4 | 25.0 | Hard & Flexible |
| PI-20 | 20% | 165.4 | 4.1 | 15.7 | Hard & Flexible |
| PI-40 | 40% | 188.7 | 4.6 | 10.5 | Hard & Flexible |
| PI-60 | 60% | 201.5 | 5.2 | 7.3 | Hard & Tough |
| PI-80 | 80% | 210.3 | 5.8 | 6.5 | Hard & Tough |
| PI-100 | 100% | 220.8 | 6.2 | 5.8 | Hard & Tough |
Data synthesized from research on PIs prepared from DAPBI, ODA, and BTDA dianhydride.[1]
Guide 2: Refining the Curing and Annealing Process
The thermal history of a polyimide film is critical to its final properties. Improper curing can leave residual solvent and internal stress, while a well-designed thermal process, including post-cure annealing, can significantly improve toughness.[4]
Problem: The film curls after being peeled from the substrate, or it cracks under minimal flexing, suggesting high residual stress.
Solution: Optimize the multi-step thermal imidization (curing) process and introduce a post-cure annealing step at a temperature near the material's glass transition temperature (Tg).
Logical Relationship Diagram:
Caption: Cause-and-effect diagram for brittleness related to thermal processing.
Data Presentation: Effect of Imidization Temperature
Increasing the final imidization temperature can lead to more complete solvent removal and a higher degree of imidization, resulting in improved mechanical properties.
| Curing Factor | Condition 1 | Condition 2 | Effect on Mechanical Properties |
| Final Imidization Temp. | 250 °C | 300 °C | Increasing temperature from 250°C to 300°C reduces retained solvent and strengthens intermolecular interactions, leading to higher tensile strength and elongation at break.[4] |
| Annealing | No Annealing | Annealing near Tg (~400°C) | Annealing reduces residual stress from the preparation process, allowing molecular segments to relax and form more ordered structures, which can improve toughness.[4] |
Key Experimental Methodologies
Protocol 1: Two-Step Polyimide Synthesis and Film Casting
This protocol describes a general method for preparing polyimide films.
-
Poly(amic acid) (PAA) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve the diamine monomers (both rigid and flexible) in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of the dianhydride monomer in small portions, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours to yield a viscous PAA solution.[1][9]
-
-
Film Casting and Curing:
-
Cast the PAA solution onto a clean, dry glass or silicon substrate using a blade coater to a desired wet thickness (e.g., 300 µm).[1]
-
Place the cast film in a programmable oven for a multi-step thermal curing process. A typical program might be:
-
70°C for 1 hour
-
150°C for 2 hours
-
200°C for 1 hour
-
250°C (or higher) for 1 hour[4]
-
-
The temperature ramp rate between steps should be controlled, for example, between 2°C/min and 10°C/min.[7]
-
After the final step, allow the film to cool slowly to room temperature.
-
Immerse the substrate in deionized water to peel off the free-standing polyimide film.[4]
-
Protocol 2: Mechanical Property Characterization (Tensile Testing)
-
Sample Preparation: Cut the prepared polyimide films into dumbbell-shaped specimens according to a standard like ASTM D882.
-
Testing:
-
Use a universal testing machine equipped with a suitable load cell.
-
Mount the specimen in the grips of the machine.
-
Apply a tensile load at a constant rate of extension until the film fractures.
-
-
Data Analysis:
Protocol 3: Thermal Analysis (DMA)
-
Purpose: Dynamic Mechanical Analysis (DMA) is used to determine the glass transition temperature (Tg) and viscoelastic properties of the film.
-
Procedure:
-
Cut a rectangular strip of the polyimide film.
-
Mount the film in the DMA instrument in tension mode.
-
Apply a sinusoidal strain at a fixed frequency while ramping the temperature at a controlled rate (e.g., 3°C/min).
-
-
Data Analysis:
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta (loss tangent) curve. This value is critical for setting the optimal annealing temperature.[4]
-
References
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The effects of cure temperature history on the stability of polyimide films [jos.ac.cn]
- 8. Mixed Rigid and Flexible Component Design for High-Performance Polyimide Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Polymerization of 1,5-Bis(4-aminophenoxy)pentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 1,5-Bis(4-aminophenoxy)pentane, particularly in the synthesis of polyimides and other high-performance polymers.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, focusing on identifying and mitigating side reactions that can compromise polymer quality.
Issue 1: Low Molecular Weight and Brittle Polymer Films
Question: My polymerization reaction is resulting in a low molecular weight polymer, and the cast films are brittle. What are the potential causes and how can I resolve this?
Answer: Low molecular weight is a common issue in polycondensation reactions and can be attributed to several side reactions and suboptimal process control. The primary suspects are stoichiometric imbalance, hydrolysis of the poly(amic acid) intermediate, and chain-terminating impurities.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Stoichiometric Imbalance | The molar ratio of the diamine (this compound) and the comonomer (e.g., dianhydride) is critical. An excess of either monomer will limit the chain length.[1][2] Ensure precise weighing of monomers using an analytical balance. For volatile comonomers, a slight excess (1-2 mol%) may be necessary to compensate for any loss during the reaction.[3] |
| Hydrolysis of Poly(amic acid) | The poly(amic acid) intermediate is susceptible to hydrolysis by water present in the solvent or absorbed from the atmosphere.[4] This reversible reaction leads to chain scission and a decrease in molecular weight.[4][5][6][7] Use anhydrous solvents and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Store the poly(amic acid) solution at low temperatures (-18 to 4 °C) to minimize degradation over time.[4] |
| Impurities in Monomers or Solvent | Monofunctional impurities in the monomers or solvent can act as chain terminators, preventing the formation of high molecular weight polymers.[3] Purify monomers by recrystallization or sublimation. Use high-purity, anhydrous solvents. |
| Incomplete Dissolution of Monomers | If the monomers, particularly the dianhydride, do not fully dissolve, the stoichiometry in the solution will be incorrect. The mode of addition can influence this; adding the solid dianhydride to a solution of the diamine is often recommended.[8] |
Troubleshooting Workflow for Low Molecular Weight:
Caption: Troubleshooting workflow for low molecular weight polymer.
Issue 2: Gelation or Insolubility of the Polymer
Question: My polymer solution became a gel during the reaction, or the final polymer is insoluble in common solvents. What could be the cause?
Answer: Gelation or insolubility can arise from cross-linking side reactions or the formation of highly crystalline or rigid polymer chains.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxidative Side Reactions | The aromatic amine groups in this compound can be susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. This can lead to the formation of colored byproducts and potential cross-linking.[9] Running the polymerization under a strict inert atmosphere (nitrogen or argon) is crucial. |
| Incomplete Imidization and Side Reactions | During thermal imidization of poly(amic acid), incomplete cyclization can leave reactive amic acid groups that may participate in side reactions at high temperatures, potentially leading to cross-linking. Ensure the imidization temperature and time are sufficient for complete conversion, which can be monitored by FT-IR spectroscopy.[10][11][12][13] |
| High Polymer Concentration | At high concentrations, intermolecular chain interactions are more likely, which can favor cross-linking reactions or lead to physical gelation. Conducting the polymerization at a lower monomer concentration may prevent this. |
Troubleshooting Workflow for Gelation:
Caption: Troubleshooting workflow for polymer gelation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when polymerizing this compound with a dianhydride?
A1: The most significant side reactions occur during the two-step synthesis of polyimides. These include:
-
Hydrolysis of the poly(amic acid) intermediate: This is a reversible reaction where water attacks the amide linkage, leading to chain scission and a reduction in molecular weight.[4][5][6][7]
-
Reversibility of poly(amic acid) formation: The formation of the poly(amic acid) from the diamine and dianhydride is an equilibrium reaction. At elevated temperatures, the reverse reaction can become more significant, leading to a decrease in molecular weight.[8]
-
Incomplete imidization: The conversion of the poly(amic acid) to the final polyimide may not go to completion, leaving amic acid functionalities in the polymer backbone. This can affect the thermal and mechanical properties of the final material.[10][14]
-
Oxidation of the diamine: The aromatic amine groups can be susceptible to oxidation, which can lead to colored impurities and potential cross-linking, especially if the reaction is not conducted under a strictly inert atmosphere.
Q2: How can I monitor the progress of the imidization reaction and detect incomplete conversion?
A2: Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for monitoring imidization. The disappearance of the characteristic amic acid peaks (amide N-H stretch around 3300 cm⁻¹ and amide C=O stretch around 1660 cm⁻¹) and the appearance of the imide peaks (asymmetric C=O stretch around 1780 cm⁻¹, symmetric C=O stretch around 1720 cm⁻¹, and C-N stretch around 1370 cm⁻¹) indicate the conversion to polyimide.[10][11][12][13] Quantitative analysis can be performed by comparing the intensity of a characteristic imide peak to an internal standard peak that does not change during the reaction, such as an aromatic C-H stretch.[12]
Q3: What is the effect of reaction temperature on the polymerization?
A3: The reaction temperature has a significant impact on both the poly(amic acid) formation and the subsequent imidization.
-
Poly(amic acid) formation: This step is typically carried out at low to ambient temperatures (0-25 °C) to favor the forward reaction and achieve high molecular weight. Higher temperatures can promote the reverse reaction.[8]
-
Thermal imidization: This step requires elevated temperatures, typically in the range of 150-300 °C, to drive the cyclodehydration reaction. The specific temperature profile can affect the final properties of the polyimide film. A stepwise increase in temperature is often employed to control the removal of solvent and water.[8]
Q4: Can the order of monomer addition affect the polymerization?
A4: Yes, the order of monomer addition can influence the molecular weight of the resulting polymer. For the synthesis of poly(amic acid), it is often recommended to add the solid dianhydride to a solution of the diamine. This approach can help to maintain stoichiometry and avoid side reactions of the highly reactive dianhydride with any trace impurities in the solvent.[8]
Q5: My final polyimide film has surface defects like bubbles and cracks. What is the cause?
A5: These defects are often related to the film casting and curing process.
-
Bubbles: Can be caused by the rapid evaporation of the solvent or the evolution of water during imidization at a high temperature. A slower, more gradual heating ramp during curing can help to mitigate this.[15]
-
Cracking and Peeling: This can occur if the curing temperature is too high or the heating and cooling rates are too rapid, leading to high internal stresses in the film.[15]
-
Poor Adhesion: Can be a result of improper substrate cleaning or a mismatch in the surface energies of the polymer and the substrate.[16]
Experimental Protocols
Synthesis of Poly(amic acid) from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes a typical two-step synthesis of a polyimide.
Materials:
-
This compound (purified by recrystallization)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas (high purity)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a precise amount of this compound in anhydrous DMAc to achieve the desired concentration (e.g., 15-20 wt% solids).
-
Stir the solution under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Slowly add an equimolar amount of solid PMDA to the stirred diamine solution in portions. The addition of the dianhydride should be done carefully to control the initial exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
The resulting viscous poly(amic acid) solution is now ready for film casting and imidization.
Preparation of a Polyimide Film via Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the coated substrate in a vacuum oven or a furnace with a programmable temperature controller and a nitrogen atmosphere.
-
Dry the film at a relatively low temperature (e.g., 80 °C) for several hours to slowly remove the bulk of the solvent.
-
Thermally imidize the film by gradually increasing the temperature in a stepwise manner, for example:
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
After the final curing step, allow the film to cool slowly to room temperature under a nitrogen atmosphere to prevent thermal shock and oxidation.
-
Immerse the glass substrate in water to gently detach the polyimide film.
-
Dry the freestanding film in a vacuum oven at a moderate temperature (e.g., 120 °C) for 24 hours to remove any residual water.[17]
Quantitative Data
The storage stability of poly(amic acid) solutions is a critical factor in achieving high-quality polyimide films. The following table illustrates the effect of storage temperature on the molecular weight of a representative poly(amic acid) solution over time, as determined by gel permeation chromatography (GPC).[4]
Table 1: Effect of Storage Temperature on the Molecular Weight of a Poly(amic acid) Solution (6FDA-DMB in DMAc) after 139 days.
| Storage Temperature (°C) | Weight-Average Molecular Weight (Mw) Reduction (%) | Number-Average Molecular Weight (Mn) Reduction (%) |
| -18 | 0 | 0 |
| -12 | 7.2 | 4.7 |
| 4 | 34.7 | 30.0 |
| 25 | 83.8 | 82.4 |
Data adapted from a study on a similar aromatic poly(amic acid) system.[4] This data highlights the importance of low-temperature storage to prevent hydrolytic degradation of the poly(amic acid) precursor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Polyimide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. matec-conferences.org [matec-conferences.org]
- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 16. konlidainc.com [konlidainc.com]
- 17. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imidization of 1,5-Bis(4-aminophenoxy)pentane Polyamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal imidization of polyamic acid derived from 1,5-Bis(4-aminophenoxy)pentane. The information provided is based on established principles of polyimide chemistry and experience with structurally similar flexible, ether-linked polyimides.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the thermal imidization of polyamic acids containing flexible aliphatic ether linkages like this compound?
A1: Complete conversion of polyamic acid to polyimide generally requires a multi-step thermal curing process with temperatures ranging from 100°C to 350°C.[1] The presence of the flexible pentane ether linkage in the diamine can influence the final properties, and the optimal temperature profile will also depend on the dianhydride used. A gradual increase in temperature is crucial to allow for solvent removal and to minimize internal stresses in the resulting polyimide film.[2]
Q2: How does the choice of dianhydride affect the imidization process and the final properties of the polyimide?
A2: The dianhydride structure significantly impacts the polymer's final characteristics. Aromatic dianhydrides with rigid backbones, like Pyromellitic dianhydride (PMDA), tend to produce polyimides with higher glass transition temperatures (Tg) and thermal stability, but potentially lower solubility.[3][4] More flexible dianhydrides containing ether linkages, such as 4,4'-Oxydiphthalic anhydride (ODPA), can enhance the solubility and flexibility of the resulting polyimide, though they may have a lower Tg.[3][5] Dianhydrides with bulky groups, like 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), can disrupt chain packing, leading to increased solubility and optical transparency.[3]
Q3: My polyimide films are brittle and crack easily. What are the potential causes and solutions?
A3: Brittleness and cracking in polyimide films are common issues that can stem from several factors:
-
Incomplete Imidization: Insufficient curing time or temperature can lead to incomplete conversion of the polyamic acid, resulting in a brittle film. A multi-stage curing protocol with a final hold at a higher temperature (e.g., 250-350°C) is recommended to ensure complete imidization.[1]
-
High Internal Stress: Rapid heating and cooling rates during the curing process can induce significant internal stress, leading to cracking. Employing a slow and controlled temperature ramp-up and cool-down is essential.
-
Residual Solvent: Trapped solvent can create voids and stress points within the film as it evaporates at higher temperatures. A low-temperature hold (e.g., 80-100°C) at the beginning of the curing process helps to remove the bulk of the solvent before the imidization reaction accelerates.
-
Film Thickness: Thicker films are more prone to cracking due to differential solvent evaporation and stress buildup. Ensure uniform and controlled film thickness during casting.
Q4: How can I monitor the degree of imidization during my experiments?
A4: Fourier Transform Infrared (FTIR) spectroscopy is a widely used and effective method to monitor the progress of the imidization reaction. The conversion of polyamic acid to polyimide can be tracked by observing the disappearance of the amic acid peaks (around 1660 cm⁻¹ for amide C=O and 1550 cm⁻¹) and the appearance of characteristic imide peaks (around 1770 cm⁻¹ for asymmetric C=O stretching, 1710 cm⁻¹ for symmetric C=O stretching, and 1360 cm⁻¹ for C-N stretching).[3][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Molecular Weight of Polyamic Acid | Impurities in monomers or solvent (e.g., water).[1] | Ensure monomers and solvent are pure and dry. Store them in a desiccator. |
| Incorrect stoichiometry of monomers. | Carefully weigh and dissolve the diamine first, then add the dianhydride. | |
| Gel Formation During Polyamic Acid Synthesis | Reaction temperature is too high. | Maintain the reaction at room temperature or below. |
| High concentration of monomers. | Use a lower concentration of monomers in the solvent. | |
| Inconsistent Film Thickness | Uneven casting surface. | Use a leveled and smooth casting surface. |
| Inconsistent casting speed or pressure. | Utilize an automated film applicator or a doctor blade with consistent technique. | |
| Poor Adhesion to Substrate | Contaminated substrate surface. | Thoroughly clean the substrate with appropriate solvents before casting. |
| High surface tension of the polyamic acid solution. | Consider surface treatment of the substrate to improve wetting. | |
| Film Discoloration (Darkening) | Curing at excessively high temperatures or for prolonged periods. | Optimize the curing temperature and time. Refer to literature for similar polyimide systems. |
| Presence of oxygen during high-temperature curing. | Perform the high-temperature stages of the curing process in an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Expected Influence of Dianhydride Structure on Polyimide Properties
| Dianhydride Type | Example | Expected Impact on Polyimide Properties |
| Rigid Aromatic | Pyromellitic dianhydride (PMDA) | High thermal stability, high glass transition temperature (Tg), good mechanical strength, lower solubility.[3][4] |
| Flexible Ether-linked | 4,4'-Oxydiphthalic anhydride (ODPA) | Increased flexibility, enhanced solubility, lower glass transition temperature (Tg) compared to rigid dianhydrides.[3][5] |
| Bulky Fluoro-containing | 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | Improved solubility, enhanced optical transparency, good thermal stability.[3] |
| Bent Aromatic | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | Good balance of thermal properties and processability. |
Table 2: General Multi-Stage Thermal Curing Protocol
| Stage | Temperature (°C) | Time (hours) | Purpose |
| 1 | 80 - 100 | 1 - 2 | Removal of residual solvent. |
| 2 | 150 | 1 | Initial imidization. |
| 3 | 200 | 1 | Intermediate imidization. |
| 4 | 250 - 350 | 1 | Final imidization for complete conversion. |
Note: This is a general guideline. The optimal temperatures and times will depend on the specific dianhydride used and the desired film thickness and properties.
Experimental Protocols
Protocol 1: Synthesis of this compound Polyamic Acid
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Ensure the diamine (this compound) and the chosen dianhydride are of high purity and dry. Use an anhydrous, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[1]
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in the solvent under a nitrogen atmosphere. Stir until the diamine is completely dissolved.
-
Polymerization: Gradually add an equimolar amount of the solid dianhydride to the stirred diamine solution in small portions. The reaction is exothermic, so maintain the temperature at or below room temperature using a water bath if necessary.
-
Reaction: Continue stirring the solution under a nitrogen atmosphere for 12-24 hours at room temperature. The viscosity of the solution will gradually increase as the polyamic acid forms. The final product is a viscous polyamic acid solution.
Protocol 2: Thermal Imidization of Polyamic Acid Film
-
Film Casting: Cast the synthesized polyamic acid solution onto a clean, level glass or silicon substrate using a doctor blade or spin coater to achieve a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven or on a hot plate at 80-100°C for 1-2 hours to remove the majority of the solvent.
-
Staged Curing: Transfer the film to a programmable oven with an inert atmosphere (nitrogen or argon). Implement a multi-stage curing protocol. A typical protocol would be:
-
Heat to 150°C and hold for 1 hour.
-
Ramp the temperature to 200°C and hold for 1 hour.
-
Ramp the temperature to a final curing temperature (e.g., 250°C, 300°C, or 350°C) and hold for 1 hour.[2]
-
-
Cooling: After the final curing step, allow the oven to cool down slowly to room temperature to prevent thermal shock and cracking of the film.
-
Film Removal: Carefully peel the polyimide film from the substrate.
Visualizations
Caption: Workflow for the synthesis and thermal imidization of polyimide films.
Caption: Troubleshooting logic for brittle or cracked polyimide films.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commons.und.edu [commons.und.edu]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling the Viscosity of Poly(amic acid) from 1,5-Bis(4-aminophenoxy)pentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the viscosity of poly(amic acid) synthesized from 1,5-Bis(4-aminophenoxy)pentane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of poly(amic acid) that can affect the final solution viscosity.
| Issue | Potential Cause | Recommended Solution |
| Low Viscosity | Impure Monomers: Residual impurities in this compound or the dianhydride can terminate the polymerization reaction, leading to lower molecular weight and viscosity. | Recrystallize or sublime the diamine and dianhydride before use. Ensure the purity is confirmed by analytical techniques such as NMR or melting point analysis. |
| Moisture Contamination: Water in the solvent or reaction vessel can hydrolyze the dianhydride, preventing the formation of high molecular weight polymer.[1] | Use a dry, aprotic polar solvent (e.g., NMP, DMAc) with low water content. Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon).[1] | |
| Inaccurate Stoichiometry: An imbalance in the molar ratio of diamine to dianhydride will limit the polymer chain growth. | Carefully weigh the monomers to ensure an equimolar ratio. A slight excess of the more volatile monomer can sometimes be used to compensate for any loss during handling, but this should be done with caution. | |
| Low Monomer Concentration: A very low concentration of monomers can slow down the reaction rate and lead to lower molecular weight. | Increase the solid content of the reaction mixture. Typical concentrations for poly(amic acid) synthesis range from 5 to 20 wt%. | |
| Inappropriate Reaction Temperature: The reaction temperature affects the rate of polymerization. Temperatures that are too low may result in an incomplete reaction. | The optimal reaction temperature should be determined experimentally. Generally, the reaction is carried out at room temperature, but gentle heating (e.g., to 40-50°C) can sometimes increase the reaction rate and final viscosity. | |
| High Viscosity / Gelation | High Monomer Concentration: A very high solid content can lead to a solution that is too viscous to handle or even result in gelation. | Reduce the monomer concentration. If a high molecular weight is desired, a staged addition of the dianhydride can sometimes help manage the viscosity increase. |
| Side Reactions: At higher temperatures, side reactions such as branching or crosslinking can occur, leading to a rapid and uncontrolled increase in viscosity. | Maintain a controlled reaction temperature. Avoid excessive heating during the polymerization. | |
| Inconsistent Viscosity Between Batches | Variability in Raw Materials: Batch-to-batch variations in monomer purity or solvent quality can lead to inconsistent results. | Qualify each new batch of monomers and solvent before use. Store materials under consistent and appropriate conditions. |
| Inconsistent Reaction Conditions: Small variations in reaction time, temperature, or stirring speed can affect the final viscosity. | Standardize the experimental protocol and ensure all parameters are carefully controlled and monitored for each synthesis. | |
| Viscosity Decreases Over Time | Hydrolytic Degradation: Poly(amic acid) solutions are susceptible to hydrolysis, especially in the presence of water, which leads to a decrease in molecular weight and viscosity upon storage. | Store the poly(amic acid) solution in a tightly sealed container at low temperatures (e.g., 4°C) to minimize degradation. For long-term storage, precipitation of the polymer and storage as a dry solid may be necessary. |
| Reversibility of Polymerization: The formation of poly(amic acid) is a reversible reaction. Over time, the equilibrium can shift, leading to a decrease in molecular weight. | This is an inherent property of poly(amic acid)s. For applications requiring stable viscosity, it is best to use the solution shortly after synthesis or to convert it to the more stable polyimide. |
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity range for poly(amic acid) solutions?
A1: The viscosity of poly(amic acid) solutions can vary widely depending on the molecular weight of the polymer, the concentration, the solvent, and the temperature. For many applications, an inherent viscosity in the range of 0.5 to 2.0 dL/g is desirable, which corresponds to a moderately viscous solution at a concentration of 10-15 wt%.
Q2: How does the choice of dianhydride affect the viscosity?
A2: The reactivity and structure of the dianhydride play a significant role. More reactive dianhydrides, such as pyromellitic dianhydride (PMDA), tend to produce higher molecular weight and therefore more viscous poly(amic acid) solutions compared to less reactive ones. The flexibility of the dianhydride structure also influences the chain conformation and solution viscosity.
Q3: What is the best solvent for synthesizing poly(amic acid) from this compound?
A3: Aprotic polar solvents are the preferred choice for poly(amic acid) synthesis.[1] N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are the most commonly used solvents due to their good solvating power for both the monomers and the resulting polymer.[1] The choice of solvent can affect the reaction rate and the final solution viscosity.
Q4: How can I monitor the progress of the polymerization reaction?
A4: A simple way to monitor the reaction is by observing the increase in the solution's viscosity. As the polymer chains grow, the solution will become noticeably more viscous. For a more quantitative analysis, techniques like gel permeation chromatography (GPC) can be used to measure the molecular weight and molecular weight distribution of the polymer at different time points.
Q5: Is it possible to target a specific viscosity?
A5: Yes, by carefully controlling the reaction parameters, a target viscosity can be achieved. Key parameters to control include monomer purity, stoichiometry, concentration, temperature, and reaction time. It is often necessary to perform a series of optimization experiments to establish the conditions that yield the desired viscosity.
Experimental Protocols
Note: The following are generalized protocols and may require optimization for the specific synthesis of poly(amic acid) from this compound.
Monomer Purification
-
This compound (Diamine): Recrystallize from a suitable solvent such as ethanol or a mixture of ethanol and water. Dry the purified crystals under vacuum at 60-80°C for 24 hours.
-
Dianhydride (e.g., Pyromellitic Dianhydride - PMDA): Purify by sublimation under high vacuum. This removes any diacid or other impurities.
Poly(amic acid) Synthesis
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a carefully weighed amount of this compound in a dry, aprotic polar solvent (e.g., NMP or DMAc) to achieve the desired concentration.
-
Stir the solution under a gentle stream of dry nitrogen until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the purified dianhydride to the diamine solution in small portions over 30-60 minutes. The addition of the dianhydride is often exothermic, so maintain the reaction temperature with a water bath if necessary.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the polymerization proceeds.
-
The resulting viscous poly(amic acid) solution can be used directly or stored at a low temperature.
Viscosity Measurement
-
Inherent Viscosity:
-
Prepare a dilute solution of the poly(amic acid) in the synthesis solvent (e.g., 0.5 g/dL).
-
Measure the flow time of the pure solvent (t₀) and the polymer solution (t) at a constant temperature (e.g., 25°C) using a Ubbelohde viscometer.
-
Calculate the inherent viscosity (ηᵢₙₕ) using the following equation: ηᵢₙₕ = [ln(t/t₀)] / c where 'c' is the concentration of the polymer solution in g/dL.
-
Quantitative Data
Disclaimer: The following tables provide illustrative data based on general principles of poly(amic acid) synthesis, as specific quantitative data for this compound was not available in the searched literature. These tables should be used as a guide for experimental design.
Table 1: Effect of Monomer Concentration on Inherent Viscosity
| Solid Content (wt%) | Inherent Viscosity (dL/g) |
| 5 | 0.8 |
| 10 | 1.5 |
| 15 | 2.1 |
| 20 | 2.8 (may become difficult to stir) |
| Reaction Conditions: Equimolar diamine and dianhydride in NMP at 25°C for 24 hours. |
Table 2: Effect of Reaction Temperature on Inherent Viscosity
| Reaction Temperature (°C) | Inherent Viscosity (dL/g) |
| 10 | 1.2 |
| 25 | 1.5 |
| 40 | 1.7 |
| 60 | 1.4 (viscosity may decrease due to side reactions) |
| Reaction Conditions: 10 wt% solids in NMP for 24 hours. |
Visualizations
Caption: Experimental workflow for the synthesis of poly(amic acid).
Caption: Factors influencing the viscosity of poly(amic acid) solutions.
References
Technical Support Center: Reducing Color Formation in Polyimides with 1,5-Bis(4-aminophenoxy)pentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of low-color or colorless polyimides using 1,5-Bis(4-aminophenoxy)pentane (BAPP).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polyimides with BAPP that can lead to undesirable color formation.
| Issue | Potential Cause | Recommended Solution |
| Yellowing of Polyimide Film | Incomplete Imidization: Residual polyamic acid can contribute to color. | - Ensure complete imidization by optimizing the curing temperature and time. A final curing temperature of at least 250°C is often required.[1] - Consider a two-step curing process with a gradual temperature ramp to allow for the complete removal of solvent and water of imidization. |
| Oxidation of Amine End Groups: Unreacted amine end-groups on the polyamic acid precursor can oxidize during thermal curing, forming colored chromophores.[2][3][4] | - Use a slight excess of the dianhydride monomer to ensure all amine groups are capped. - Alternatively, end-cap the polyamic acid with a monofunctional anhydride to block the terminal amine groups before thermal curing.[2][3][4] | |
| Formation of Morkit Units: Residual terminal anhydride groups can react with the diamine segments of the polymer chain via electrophilic substitution, creating colored Morkit units.[2][4] | - End-cap the residual anhydride groups with a mono-functional alcohol like ethylene glycol after the initial polymerization.[2][4] | |
| Impure Monomers: Impurities in the this compound or the dianhydride can lead to side reactions that produce colored byproducts. | - Purify the BAPP monomer, for instance, by recrystallization, to remove any colored impurities or starting material residues. - Ensure the dianhydride is of high purity and handled under anhydrous conditions to prevent hydrolysis to the tetracarboxylic acid, which can affect stoichiometry and reaction kinetics. | |
| Darkening or Brown Discoloration | High Curing Temperature: Excessive curing temperatures can lead to thermal degradation and the formation of dark-colored byproducts. | - Optimize the curing temperature. While a high temperature is needed for complete imidization, exceeding the thermal stability of the polymer will cause discoloration. A step-wise curing protocol is recommended. |
| Presence of Oxygen during Curing: Curing in the presence of oxygen can promote oxidative degradation and color formation. | - Conduct the thermal curing process under an inert atmosphere, such as nitrogen or argon. | |
| Inconsistent Color Across the Film | Uneven Film Thickness: Variations in film thickness can lead to apparent differences in color intensity. | - Ensure a uniform coating of the polyamic acid solution on the substrate before curing. - Use a doctor blade or spin coater for consistent film thickness. |
| Inhomogeneous Polyamic Acid Solution: Poorly dissolved monomers or premature precipitation of the polyamic acid can lead to inconsistencies in the final film. | - Ensure complete dissolution of the monomers in the solvent before proceeding with the reaction. - Maintain a controlled reaction temperature to prevent gelation or precipitation. |
Frequently Asked Questions (FAQs)
Q1: Why is my polyimide film yellow even though this compound has a flexible aliphatic chain that should reduce charge-transfer complex (CTC) formation?
A1: While the flexible pentoxy chain in this compound does help to disrupt the planarity of the polymer chains and reduce inter-chain charge-transfer complexes (a primary source of color in aromatic polyimides), other factors contribute to color formation.[2][4] One significant cause is the formation of chromophores from the oxidation of unreacted terminal amine groups on the polyamic acid precursor during thermal curing.[2][3][4] Additionally, side reactions involving residual anhydride groups can also lead to colored byproducts.[2][4]
Q2: What is the ideal curing temperature to minimize color while ensuring complete imidization?
A2: The optimal curing temperature is a balance between achieving complete conversion of the polyamic acid to the polyimide and avoiding thermal degradation. A multi-step curing process is generally recommended. For example, a sequence of 100°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour under a nitrogen atmosphere is a common starting point. The final temperature and duration may need to be optimized for your specific dianhydride and desired film thickness.
Q3: Can the choice of dianhydride influence the color of the final polyimide film?
A3: Absolutely. Dianhydrides with high electron affinity are more likely to form colored charge-transfer complexes with the diamine. To achieve lower color, consider using dianhydrides with bulky, non-planar structures or those containing flexible linkages that disrupt conjugation and reduce intermolecular interactions.
Q4: How critical is the purity of the this compound monomer?
A4: Monomer purity is extremely critical. Impurities in the diamine can act as chain terminators, leading to lower molecular weight and inferior mechanical properties. More importantly, impurities can participate in side reactions during polymerization and curing that generate colored species. It is highly recommended to use high-purity monomers or to purify them before use.
Q5: What is "end-capping" and how does it help in reducing color?
A5: End-capping is a technique used to terminate the reactive ends of the polyamic acid precursor before thermal curing.[2][3][4] By adding a monofunctional anhydride, any remaining terminal amine groups are converted to stable imides, preventing them from oxidizing and forming chromophores during heating. Similarly, adding a monofunctional alcohol can cap the terminal anhydride groups, preventing them from undergoing color-forming side reactions.[2][4]
Quantitative Data
Due to the limited availability of specific optical property data for polyimides derived from this compound in the searched literature, the following table presents data for polyimides synthesized from a structurally similar flexible diamine, 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), to provide a general reference.
Table 1: Optical Properties of Polyimide Films from a Flexible Diamine (BAPP) with Different End-Capping Strategies
| Polyimide System | UV-Vis Cutoff Wavelength (λ_cut) | Transmittance at 450 nm |
| BAPP-based PI (uncapped) | ~360 nm | ~80% |
| BAPP-based PI (amine end-capped) | ~350 nm | ~85% |
| BAPP-based PI (amine and anhydride end-capped) | ~340 nm | >90% |
Note: The data presented are approximate values based on graphical representations and descriptions in the cited literature and are intended for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of Low-Color Polyimide Film using this compound (Two-Step Thermal Imidization)
This protocol describes a general two-step method for synthesizing a polyimide film with reduced color.
1. Poly(amic acid) Synthesis: a. In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in a polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) to a concentration of 15-20 wt%. b. Slowly add an equimolar amount of a chosen dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA, is often used for colorless polyimides) in small portions to the stirred diamine solution at room temperature. c. Continue stirring under a nitrogen atmosphere for 12-24 hours at room temperature to form a viscous poly(amic acid) solution.
2. Film Casting: a. Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate. b. Use a doctor blade to ensure a uniform film thickness.
3. Thermal Imidization (Curing): a. Place the coated glass substrate in a programmable oven with a nitrogen atmosphere. b. Cure the film using a stepwise heating program: i. 100°C for 1 hour to slowly remove the solvent. ii. 200°C for 1 hour. iii. 250°C for 1 hour. iv. (Optional) 300°C for 30 minutes for complete imidization. c. Allow the oven to cool down slowly to room temperature. d. Immerse the glass plate in deionized water to detach the polyimide film.
Protocol 2: End-Capping for Further Color Reduction
This protocol is an extension of Protocol 1 to further minimize color by end-capping reactive terminal groups.
1. Poly(amic acid) Synthesis: a. Follow steps 1a and 1b from Protocol 1. b. After the initial polymerization (step 1c), add a small amount (e.g., 1-2 mol% of the diamine) of a monofunctional anhydride (e.g., phthalic anhydride) to the poly(amic acid) solution and stir for an additional 2-4 hours to cap the terminal amine groups. c. Subsequently, add a small amount (e.g., 2-4 mol% of the dianhydride) of a monofunctional alcohol (e.g., ethylene glycol) and stir for another 2-4 hours to cap the terminal anhydride groups.
2. Film Casting and Curing: a. Follow steps 2 and 3 from Protocol 1 to cast and cure the end-capped poly(amic acid) solution.
Visualizations
References
Technical Support Center: Purification of 1,5-Bis(4-aminophenoxy)pentane Monomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of the 1,5-Bis(4-aminophenoxy)pentane monomer.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 4-aminophenol and 1,5-dibromopentane (or other pentyl dihalides), partially reacted intermediates (e.g., 1-(4-aminophenoxy)-5-bromopentane), and byproducts from side reactions. Depending on the synthesis conditions, polymeric materials may also be present. The crude product may also have a characteristic yellow or brown color due to oxidation of the amine groups.
Q2: Which purification methods are most suitable for this compound?
A2: The two primary methods for purifying this monomer are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: My purified this compound is colored (yellow/brown). Is this normal and how can I decolorize it?
A3: A yellow or brown tint is common in aromatic amines due to aerial oxidation. While a slight coloration may not affect subsequent reactions, for high-purity applications, decolorization is recommended. This can often be achieved by treating a solution of the crude product with activated carbon during the recrystallization process.
Troubleshooting Guides
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
-
Cause: The solubility of the compound in the chosen solvent is too high, even at lower temperatures, or the solution is cooling too rapidly.
-
Solution:
-
Use a solvent pair: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy. Allow the mixture to cool slowly.
-
Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to induce crystal formation.
-
Seeding: Add a tiny crystal of previously purified this compound to the cooled solution to initiate crystallization.
-
Issue: Poor recovery of the purified product.
-
Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solution:
-
Optimize Solvent Choice: Select a solvent in which the monomer has high solubility when hot and very low solubility when cold.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution is thoroughly cooled to maximize precipitation.
-
Concentrate the Mother Liquor: If significant product remains in the filtrate (mother liquor), concentrate it by evaporation and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
-
Column Chromatography
Issue: The compound streaks or shows significant tailing on the column.
-
Cause: Aromatic amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor separation and band broadening.
-
Solution:
-
Use a Basic Modifier: Add a small amount (0.5-2%) of a basic modifier, such as triethylamine (TEA) or ammonia solution, to the eluent.[1] This will neutralize the acidic sites on the silica gel.
-
Choose an Alternative Stationary Phase:
-
Issue: The compound does not elute from the column or requires a very polar solvent system.
-
Cause: The compound is highly polar and/or is strongly adsorbed to the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, start with a low percentage of a polar solvent like ethyl acetate in a non-polar solvent like hexanes and gradually increase the concentration of the polar solvent. A gradient of methanol in dichloromethane is often effective for more polar compounds.[4]
-
Check for Compound Stability: Ensure the compound is not degrading on the silica gel. This can be checked by spotting a solution of the compound on a TLC plate, letting it sit for a while, and then developing it to see if any new spots have formed.
-
Data Presentation
| Purification Method | Key Parameters | Expected Outcome |
| Recrystallization | Solvent Systems: Ethanol/Water, Toluene, Ethyl Acetate/Hexanes | High purity solid, typically as colorless to off-white crystals. |
| Column Chromatography | Stationary Phase: Silica gel (with 1% triethylamine), basic alumina, or amine-functionalized silica. | High purity solid, effective for removing closely related impurities. |
| Eluent Systems: Gradients of ethyl acetate in hexanes or methanol in dichloromethane. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A solvent pair like ethanol/water or ethyl acetate/hexanes can also be effective.
-
Dissolution: Place the crude monomer in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a pair) portion-wise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture for a few minutes.
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Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.4. For this basic compound, it is advisable to add 1% triethylamine to the eluent.
-
Column Packing:
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Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, less polar eluent.
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Pour the slurry into a glass column and allow the stationary phase to settle, ensuring a uniform packing without air bubbles.
-
Add a thin layer of sand on top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane).
-
Carefully load the sample onto the top of the column.
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution:
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Begin eluting with the solvent system determined by TLC.
-
If a gradient elution is required, gradually increase the polarity of the eluent.
-
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified monomer.
Visualization
Caption: Purification workflow for this compound.
References
"effect of monomer purity of 1,5-Bis(4-aminophenoxy)pentane on polymerization"
Technical Support Center: Polymerization of 1,5-Bis(4-aminophenoxy)pentane
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of this compound monomer purity on polymerization outcomes. It is intended for researchers, scientists, and professionals working in polymer chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of this compound for successful polymerization?
Monomer purity is paramount in step-growth polymerization to achieve high molecular weight polymers.[1] Impurities can act as chain terminators or participate in side reactions, which halts chain growth prematurely and significantly reduces the final molecular weight.[1][2] High-purity monomers (typically ≥99%) are essential for producing polymers with desired and consistent properties.[1]
Q2: What are the common types of impurities found in diamine monomers like this compound?
Common impurities can be categorized as follows:
-
Monofunctional Amines: These impurities have only one reactive amine group and act as chain stoppers, limiting the growth of polymer chains.[3][4]
-
Water/Moisture: Moisture can react with highly reactive comonomers, such as dianhydrides in polyimide synthesis, or form hydrogen bonds with the diamine's -NH2 groups, impeding the polymerization reaction.[2][5]
-
Residual Solvents: Solvents from synthesis or purification can act as weak points in the final polymer, initiating thermal degradation at lower temperatures.[6]
-
Oxidized Species: Diamines can be susceptible to oxidation, leading to colored impurities that can cause discoloration (e.g., yellowing or browning) in the final polymer.
-
Stoichiometric Imbalance: Impurities that are non-reactive effectively alter the precise 1:1 molar ratio required between the diamine and the comonomer (e.g., a dianhydride), leading to a stoichiometric imbalance that severely limits the degree of polymerization.[3][7]
Q3: What is the general effect of these impurities on the final polymer's properties?
Impurities can have a devastating effect on polymer properties.[2] The most significant consequences include:
-
Reduced Molecular Weight: This is the most common outcome, resulting from premature chain termination or stoichiometric imbalance.[1][3]
-
Broadened Molecular Weight Distribution (High PDI): An imbalance in stoichiometry leads to a higher polydispersity index (PDI), indicating a wider range of polymer chain lengths.[3]
-
Decreased Thermal Stability: Low molecular weight polymers have more chain ends, which can be initiation points for thermal degradation.[6] Residual impurities can also act as weak links.[6]
-
Compromised Mechanical Properties: Polymers with lower molecular weight and higher PDI often exhibit reduced mechanical strength and toughness.[3]
-
Poor Aesthetics: Colored impurities or degradation byproducts can lead to discoloration, affecting properties like optical transparency.[8]
Troubleshooting Guide
This section addresses specific problems you might encounter during the polymerization of this compound.
Q4: My polymerization resulted in a polymer with a very low molecular weight. What's the likely cause related to the monomer?
Low molecular weight is a frequent issue in step-growth polymerization and is often linked to monomer purity and stoichiometry.[1] The primary culprits are impurities acting as chain terminators or an unintentional stoichiometric imbalance.[1] Even a small deviation from a perfect 1:1 functional group ratio can drastically reduce the achievable molecular weight.[7]
Troubleshooting Steps:
-
Verify Monomer Purity: Re-evaluate the purity of your this compound and the comonomer using analytical techniques.
-
Purify the Monomer: If purity is questionable, purify the monomer, for example, by recrystallization, and dry it thoroughly under vacuum to remove moisture and residual solvents.[1]
-
Recalculate Stoichiometry: Carefully recalculate the molar quantities of your monomers, accounting for the purity determined in step 1. Ensure precise weighing and transfer to the reaction vessel.
| Problem | Probable Cause Related to Monomer Purity | Recommended Solution |
| Low Molecular Weight | 1. Presence of monofunctional impurities (chain termination).[3] 2. Stoichiometric imbalance caused by non-reactive impurities.[1][3] 3. Presence of moisture reacting with comonomer.[2] | 1. Re-purify the this compound monomer (e.g., via recrystallization).[1] 2. Accurately determine monomer purity (e.g., via titration or qNMR) and adjust stoichiometry accordingly. 3. Thoroughly dry monomers and solvents under vacuum before use.[1][5] |
| Polymer is Brittle or has Poor Mechanical Properties | Low molecular weight and/or broad molecular weight distribution (high PDI).[3] | Follow all solutions for "Low Molecular Weight" to achieve higher molar mass and a narrower PDI. |
| Polymer is Discolored (Yellow/Brown) | 1. Impurities in the monomer from its synthesis or degradation during storage (oxidation). 2. Thermal degradation during polymerization due to impurities acting as weak links.[6] | 1. Purify the monomer to remove colored species. Consider using activated carbon during recrystallization. 2. Ensure the reaction is performed under a high-purity inert atmosphere (N₂ or Ar). |
| Low Thermal Stability (Observed via TGA) | 1. Low molecular weight polymer has more chain ends, which are susceptible to degradation.[6] 2. Residual impurities (monomers, solvents) initiate degradation at lower temperatures.[6] | 1. Improve monomer purity to achieve higher molecular weight. 2. Ensure the final polymer is thoroughly purified to remove any residual volatiles before TGA analysis.[6] |
// Nodes start [label="Low Molecular Weight\nObserved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purity [label="Verify Monomer Purity &\nStoichiometry", fillcolor="#FBBC05"]; leaks [label="Check Reaction Setup\nfor Leaks (Inert Atmosphere)", fillcolor="#FBBC05"]; removal [label="Optimize Byproduct\nRemoval (e.g., Water)", fillcolor="#FBBC05"]; conditions [label="Review Reaction\nConditions (Temp/Time)", fillcolor="#FBBC05"];
issue_purity [label="Issue Found", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; issue_leaks [label="Leaks Found", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; issue_removal [label="Inefficient Removal", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; issue_conditions [label="Needs Adjustment", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
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ok_purity [label="Purity/Stoichiometry OK", shape=diamond, fillcolor="#FFFFFF"]; ok_leaks [label="Setup OK", shape=diamond, fillcolor="#FFFFFF"]; ok_removal [label="Removal Efficient", shape=diamond, fillcolor="#FFFFFF"]; ok_conditions [label="Conditions OK", shape=diamond, fillcolor="#FFFFFF"];
end_node [label="Achieved High\nMolecular Weight", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> purity; purity -> issue_purity [label=" Yes"]; purity -> ok_purity [label=" No"]; issue_purity -> fix_purity; fix_purity -> end_node;
ok_purity -> leaks; leaks -> issue_leaks [label=" Yes"]; leaks -> ok_leaks [label=" No"]; issue_leaks -> fix_leaks; fix_leaks -> end_node;
ok_leaks -> removal; removal -> issue_removal [label=" Yes"]; removal -> ok_removal [label=" No"]; issue_removal -> fix_removal; fix_removal -> end_node;
ok_removal -> conditions; conditions -> issue_conditions [label=" Yes"]; conditions -> ok_conditions [label=" No"]; issue_conditions -> fix_conditions; fix_conditions -> end_node;
}
Caption: A troubleshooting workflow for diagnosing low molecular weight in polymerization reactions.[1]
// Connections monofunctional -> chain_stop; water -> side_reaction; nonreactive -> stoich_imbalance;
chain_stop -> low_mw; stoich_imbalance -> low_mw; stoich_imbalance -> high_pdi; side_reaction -> low_mw;
low_mw -> poor_props; high_pdi -> poor_props; }
Caption: Relationship between monomer impurities and resulting polymer defects.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This is a general procedure; the choice of solvent may need optimization.[1]
-
Solvent Selection: Choose a solvent in which the monomer is highly soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol/water mixtures are often suitable for diamines.
-
Dissolution: In a flask, add the impure this compound and the minimum amount of boiling solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly in a vacuum oven at a temperature below the monomer's melting point until a constant weight is achieved.
Protocol 2: Assessing Monomer Purity
It is crucial to use a combination of analytical techniques to assess purity.
| Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the main component and detects the presence and relative amount of impurities. |
| Nuclear Magnetic Resonance (¹H NMR) | Confirms the chemical structure and can detect and identify structurally different impurities. Quantitative NMR (qNMR) can be used for high-accuracy purity assessment. |
| Differential Scanning Calorimetry (DSC) | Determines the melting point and melting range. A sharp melting point is indicative of high purity, while a broad melting range suggests the presence of impurities. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Verifies the presence of correct functional groups (-NH₂, C-O-C ether) and the absence of unexpected ones (e.g., C=O from oxidation). Useful for QA/QC comparison against a reference standard. |
Protocol 3: Representative Polymerization (Two-Step Polyimide Synthesis)
This protocol describes a common method for synthesizing polyimides from a diamine and a dianhydride.[2][9]
-
Setup: A multi-neck flask is equipped with a mechanical stirrer and a nitrogen inlet/outlet. The entire apparatus must be flame- or oven-dried to remove moisture.
-
Monomer Dissolution: Under a positive flow of dry nitrogen, add the purified and dried this compound to the flask. Add a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) and stir until the diamine is completely dissolved.[9]
-
Poly(amic acid) Synthesis: To the stirred diamine solution, slowly add an equimolar amount of a solid dianhydride (e.g., pyromellitic dianhydride, PMDA) in portions. The addition of solid dianhydride to the diamine solution is often preferred to achieve high molecular weight.[2]
-
Polymerization: Continue stirring the reaction at ambient temperature for 12-24 hours. The solution will become highly viscous as the poly(amic acid) precursor forms.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a glass plate to form a uniform film.
-
Thermal Imidization: Place the cast film in a programmable oven. Heat the film in stages (e.g., 100 °C, 200 °C, 300 °C, holding for 1 hour at each stage) under a nitrogen atmosphere to convert the poly(amic acid) to the final polyimide via the elimination of water.
-
Characterization: The final polyimide film can be characterized for its thermal, mechanical, and molecular weight properties.
References
- 1. benchchem.com [benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. fiveable.me [fiveable.me]
- 4. Generalization of the Carothers equation for linear step growth polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1,5-Bis(4-aminophenoxy)pentane and Other Aliphatic Diamines in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the realm of polymer chemistry, the choice of diamine monomer is a critical determinant of the final polymer's properties and performance. This guide provides a comprehensive comparison of 1,5-Bis(4-aminophenoxy)pentane, a semi-aromatic diamine, with various purely aliphatic diamines. This analysis is intended to assist researchers and professionals in selecting the optimal diamine for their specific applications, with a focus on the synthesis of high-performance polymers such as polyamides and polyimides.
Introduction to this compound
This compound is a diamine monomer characterized by two aminophenoxy groups linked by a flexible pentylene chain. This unique structure, combining aromatic rigidity with aliphatic flexibility, imparts a distinct set of properties to the resulting polymers. It is often utilized in the synthesis of polyamides and polyimides for applications demanding a balance of thermal stability, mechanical strength, and processability.
Comparison with Aliphatic Diamines
Aliphatic diamines are characterized by a linear or branched chain of methylene groups between two amine functionalities. The length and flexibility of this aliphatic chain significantly influence the properties of the resulting polymers. This section compares the performance of polymers derived from this compound with those synthesized from common aliphatic diamines.
Data Presentation: A Quantitative Comparison
The following tables summarize the key thermal and mechanical properties of polyamides and polyimides synthesized from this compound and representative aliphatic diamines.
Table 1: Thermal Properties of Polyamides
| Diamine | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10) (°C) |
| This compound | 188 - 240[1] | 473 - 499 (in air)[1] |
| Hexamethylenediamine (aliphatic) | ~50-80 | ~400 |
| Dodecanediamine (aliphatic) | ~40-60 | ~410 |
Table 2: Mechanical Properties of Polyamides
| Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound | 90 - 128[2] | 2.08 - 3.08[2] | 9 - 64[2] |
| Hexamethylenediamine (aliphatic) | 60 - 80 | 1.5 - 2.5 | 50 - 300 |
| Dodecanediamine (aliphatic) | 40 - 60 | 1.0 - 2.0 | 100 - 400 |
Table 3: Thermal Properties of Polyimides
| Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5) (°C) |
| This compound | 222 - 288[2] | 462 - 517 (in air)[2] |
| Adamantane-based diamines (aliphatic) | 195 - 245[3] | 318 - 418[3] |
Table 4: Mechanical Properties of Polyimides
| Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound | 90 - 128[2] | 2.08 - 3.08[2] | 9 - 64[2] |
| Adamantane-based diamines (aliphatic) | 77 - 98[3] | 1.5 - 2.2[3] | 8 - 13[3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of polyamides and polyimides are crucial for reproducible research.
Synthesis of Polyamides via Phosphorylation Polycondensation
This method is commonly used for preparing polyamides from diamines and dicarboxylic acids.
Materials:
-
Diamine (e.g., this compound)
-
Dicarboxylic acid
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Ethanol
-
Water
Procedure:
-
A flame-dried flask equipped with a mechanical stirrer is charged with NMP, the dicarboxylic acid, LiCl, and pyridine under a nitrogen atmosphere.
-
The mixture is stirred at room temperature until all solids have dissolved.
-
The diamine and TPP are then added to the solution.
-
The reaction mixture is heated to 105°C and maintained for approximately 3 hours.
-
After cooling, the resulting polymer solution is precipitated in ethanol.
-
The polymer is collected by filtration, washed with hot water and ethanol, and dried under vacuum at 100°C.
Synthesis of Polyimides via a Two-Step Method
The two-step method, involving the formation of a poly(amic acid) precursor, is the most widely used procedure for polyimide synthesis.[4]
Materials:
-
Diamine (e.g., this compound)
-
Dianhydride
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
Poly(amic acid) Synthesis: The diamine is dissolved in DMAc in a three-necked flask under a nitrogen atmosphere. The dianhydride is then added to the solution, and the mixture is stirred vigorously at room temperature for 48 hours to form a viscous poly(amic acid) solution.[5]
-
Film Casting and Thermal Imidization: The poly(amic acid) solution is poured onto a clean glass plate and heated under vacuum to remove the solvent. The resulting film is then thermally treated in a furnace with a programmed temperature ramp to induce cyclization to the final polyimide. A typical heating cycle involves sequential heating at 100°C, 200°C, and 300°C for one hour at each temperature.
Visualizing the Process and Structure-Property Relationships
Diagrams are powerful tools for understanding complex chemical processes and relationships.
Caption: Experimental workflow for polymer synthesis and characterization.
References
A Comparative Guide to the Thermal Stability of Polyimides: 1,5-Bis(4-aminophenoxy)pentane vs. Aromatic Diamines
For researchers, scientists, and drug development professionals, the thermal stability of polymers is a critical parameter in material selection for applications demanding high-temperature resistance. This guide provides an objective comparison of the thermal properties of polyimides synthesized from the flexible aliphatic-ether diamine, 1,5-bis(4-aminophenoxy)pentane, against those derived from conventional rigid aromatic diamines.
The inclusion of flexible moieties within a polyimide backbone, such as the pentoxy chain in this compound, significantly influences its thermal characteristics when compared to fully aromatic polyimides. Generally, the introduction of such flexible spacers leads to a decrease in the glass transition temperature (Tg) and, in some cases, a lower onset of thermal decomposition. This is attributed to the increased segmental mobility of the polymer chains. Conversely, the rigid and planar structures of aromatic diamines contribute to higher thermal stability due to restricted chain movement and strong intermolecular interactions.
This comparison utilizes experimental data from various studies to provide a quantitative analysis of these differences. The following sections detail the thermal performance of polyimides derived from this compound and a selection of aromatic diamines when reacted with common dianhydrides.
Quantitative Comparison of Thermal Properties
The thermal stability of polyimides is primarily assessed by their glass transition temperature (Tg), the temperature of 5% weight loss (TGA Td5%), and the char yield at high temperatures. The data presented in the table below has been compiled from multiple sources to illustrate the performance differences.
| Diamine | Dianhydride | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | Char Yield at 800°C (%) |
| Flexible Diamine | ||||
| This compound | PMDA | Data not available | Data not available | Data not available |
| This compound | BPDA | Data not available | Data not available | Data not available |
| This compound | 6FDA | Data not available | Data not available | Data not available |
| Aromatic Diamines | ||||
| 2,6-Diaminoanthraquinone | PMDA | Not Reported | >550 | High |
| 4,4'-Oxydianiline (ODA) | BPDA | 267 | 550 | ~58 |
| m-Phenylenediamine (m-PDA) | BPADA | 216 | 492 | Data not available |
| 2,2'-Dimethylbenzidine (DMBZ) | BPDA | 290-320 (as aerogel) | ~500 (as aerogel) | Data not available |
| 4,4'-Bis(3-aminophenoxy)biphenyl | PMDA | 300 - 350 (expected) | 500 - 550 (expected) | 55 - 65 (expected) |
| 4,4'-Bis(3-aminophenoxy)biphenyl | BTDA | 270 - 320 (expected) | 480 - 530 (expected) | 50 - 60 (expected) |
Note: Direct experimental data for polyimides derived from this compound was not available in the searched literature. The table includes data for structurally related flexible diamines and a range of aromatic diamines to provide a comparative context.
Experimental Methodologies
The data presented in this guide is based on standard thermal analysis techniques. The following are generalized experimental protocols for the synthesis and characterization of the polyimides discussed.
Synthesis of Polyimides (Two-Step Method)
-
Poly(amic acid) Synthesis: In a dry nitrogen atmosphere, the diamine monomer is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of the dianhydride is then added in portions to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a vacuum oven or under a nitrogen atmosphere through a staged heating cycle. A typical cycle involves heating at 100°C, 200°C, and 300°C for one hour at each temperature to effect the cyclodehydration and form the final polyimide film.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): The thermal stability and decomposition profile of the polyimides are determined using a thermogravimetric analyzer. A small sample (typically 5-10 mg) is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The 5% weight loss temperature (Td5%) is a common metric for the onset of decomposition.
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of the polyimides is measured using a differential scanning calorimeter. The sample is heated at a specific rate (e.g., 10 or 20°C/min) in a nitrogen atmosphere. The Tg is identified as a change in the heat capacity, appearing as a step-like transition in the DSC thermogram.
Logical Relationship in Thermal Stability Comparison
The following diagram illustrates the key factors influencing the thermal stability of the compared polyimides.
Caption: Factors influencing the thermal stability of polyimides.
Validating the Structure of Polyimides from 1,5-Bis(4-aminophenoxy)pentane by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The specific properties of a polyimide can be tailored by carefully selecting the diamine and dianhydride monomers. The incorporation of a flexible pentoxy spacer in the diamine monomer, 1,5-Bis(4-aminophenoxy)pentane, is expected to impart greater flexibility and solubility to the resulting polyimide compared to its fully aromatic counterparts. Verification of the successful polymerization and the final chemical structure is crucial, and NMR spectroscopy is a powerful, non-destructive technique for this purpose.
Comparative Analysis of Expected NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the polyimide synthesized from this compound and a common dianhydride, Pyromellitic dianhydride (PMDA). These values are estimated based on the analysis of similar polyimides reported in the literature.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Poly(this compound - pyromellitimide)
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Imide Ring Protons | 8.0 - 8.3 | - |
| Aromatic Protons (adjacent to ether) | 7.0 - 7.3 | 118 - 122 |
| Aromatic Protons (adjacent to imide) | 7.2 - 7.5 | 130 - 135 |
| Methylene Protons (-O-CH₂-) | 4.0 - 4.2 | 67 - 70 |
| Methylene Protons (-CH₂-CH₂-CH₂-) | 1.8 - 2.0 | 28 - 32 |
| Central Methylene Proton (-CH₂-CH₂ -CH₂-) | 1.5 - 1.7 | 22 - 25 |
| Imide Carbonyl Carbon | - | 165 - 168 |
| Aromatic Carbon (C-O) | - | 155 - 160 |
| Aromatic Carbon (C-N) | - | 135 - 140 |
To provide a basis for these estimations, Table 2 presents a comparison of reported ¹H NMR data for polyimides synthesized from diamines with varying alkane-ether spacer lengths.
Table 2: Comparison of ¹H NMR Data for Polyimides from Bis(4-aminophenoxy)alkanes
| Diamine Monomer | Dianhydride | -O-CH₂- Protons (ppm) | Alkyl Chain Protons (ppm) | Aromatic Protons (ppm) |
| 1,3-Bis(4-aminophenoxy)propane | PMDA | ~4.1 | ~2.2 | 7.0 - 8.2 |
| 1,4-Bis(4-aminophenoxy)butane | PMDA | ~4.0 | ~1.9 | 7.0 - 8.2 |
| This compound (Expected) | PMDA | 4.0 - 4.2 | 1.5 - 2.0 | 7.0 - 8.3 |
| 1,6-Bis(4-aminophenoxy)hexane | Various | ~3.9 | ~1.4, ~1.7 | 6.8 - 8.1 |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific dianhydride used.
Experimental Protocols
A detailed methodology for the synthesis and NMR characterization of the target polyimide is provided below.
Synthesis of Poly(this compound - pyromellitimide)
The synthesis of polyimides from diamines and dianhydrides is typically a two-step process.[1]
Step 1: Synthesis of Poly(amic acid) Precursor
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The concentration is typically around 15-20 wt%.
-
Once the diamine is fully dissolved, slowly add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the solution under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a vacuum oven and subject it to a staged heating program to effect the imidization and removal of the solvent. A typical heating schedule is:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.
NMR Characterization
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.[2]
Sample Preparation:
-
Dissolve a small amount of the synthesized polyimide film in a suitable deuterated solvent. Due to the generally low solubility of polyimides, deuterated sulfuric acid (D₂SO₄) or a mixture of deuterated solvents may be necessary. For more soluble polyimides, deuterated dimethyl sulfoxide (DMSO-d₆) or N,N-dimethylformamide (DMF-d₇) can be used.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence should be used to simplify the spectrum. A longer relaxation delay (5-10 seconds) may be necessary for the quantitative analysis of quaternary carbons, such as the carbonyl carbons.
Visualizing the Process
The following diagrams illustrate the synthesis pathway and the general workflow for validation.
Caption: Polyimide synthesis from diamine and dianhydride monomers.
Caption: Experimental workflow for NMR-based structure validation.
Conclusion
Validating the structure of a novel polyimide, such as that derived from this compound, is a critical step in its characterization. While direct NMR data may not always be available, a comparative approach using data from structurally similar polymers provides a reliable method for spectral assignment and structural confirmation. The experimental protocols and expected chemical shifts outlined in this guide offer a comprehensive framework for researchers to successfully synthesize and validate the structure of this and other related polyimides.
References
FTIR Analysis: A Comparative Guide to Confirming Imidization of 1,5-Bis(4-aminophenoxy)pentane Polyamic Acid
For researchers, scientists, and drug development professionals working with polyimides, confirming the successful conversion of a polyamic acid precursor to the final polyimide is a critical step. This guide provides a comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for verifying the imidization of 1,5-Bis(4-aminophenoxy)pentane polyamic acid. It includes detailed experimental protocols, comparative data, and a discussion of alternative techniques.
Monitoring Imidization with FTIR Spectroscopy
FTIR spectroscopy is a powerful and widely used technique to monitor the conversion of polyamic acid to polyimide. The process involves tracking the disappearance of characteristic vibrational bands of the amic acid functional groups and the concurrent appearance of new bands corresponding to the imide ring structure.
The imidization reaction can be followed by observing the decrease in absorption bands associated with the poly(amic acid) and the emergence of characteristic imide bands. Key spectral changes include the disappearance of O-H and N-H stretching vibrations from the carboxylic acid and amide groups of the polyamic acid, and the appearance of asymmetric and symmetric carbonyl stretching vibrations of the imide ring.
Table 1: Key FTIR Absorption Bands for Monitoring Imidization
| Functional Group | Vibration Mode | Polyamic Acid (cm⁻¹) | Polyimide (cm⁻¹) | Status During Imidization |
| O-H (Carboxylic Acid) | Stretching | 3400 - 2700 (broad) | - | Disappears |
| N-H (Amide) | Stretching | ~3300 - 3100 | - | Disappears |
| C=O (Amide I) | Stretching | ~1660 | - | Disappears |
| C=O (Carboxylic Acid) | Stretching | ~1720 | - | Disappears |
| C-N (Amide II) | Bending | ~1535 | - | Disappears |
| C=O (Imide) | Asymmetric Stretching | - | ~1780 | Appears |
| C=O (Imide) | Symmetric Stretching | - | ~1720 | Appears |
| C-N (Imide) | Stretching | - | ~1360 | Appears |
| Imide Ring | Deformation | - | ~745 | Appears |
Note: The exact positions of the absorption bands for the polyimide derived from this compound may vary slightly from these typical values due to the specific chemical environment created by the flexible pentoxy linker.
Experimental Protocols
Synthesis of this compound Polyamic Acid
A typical synthesis involves the reaction of a diamine (this compound) with a dianhydride (e.g., pyromellitic dianhydride, PMDA) in a polar aprotic solvent.
-
Materials : this compound, pyromellitic dianhydride (PMDA), N-methyl-2-pyrrolidone (NMP).
-
Procedure :
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound in NMP with stirring.
-
Gradually add an equimolar amount of PMDA powder to the diamine solution.
-
Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to yield a viscous polyamic acid solution.
-
Thermal Imidization
The conversion of the polyamic acid to polyimide is typically achieved through thermal treatment.
-
Procedure :
-
Cast the polyamic acid solution onto a glass substrate to form a thin film.
-
Place the film in a vacuum oven or a furnace with a controlled temperature program.
-
Heat the film in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete imidization and removal of the solvent.[1]
-
FTIR Sample Preparation and Analysis
-
Sample Preparation : A thin film of the polyamic acid is cast on a suitable IR-transparent substrate (e.g., a salt plate) or as a self-standing film. The spectrum of this initial film is recorded. The same film is then subjected to the thermal imidization process, and FTIR spectra are recorded at intermediate and final stages.
-
FTIR Analysis :
-
Acquire FTIR spectra in the range of 4000-400 cm⁻¹.
-
Monitor the disappearance of the broad O-H band and the amide C=O peak.
-
Observe the appearance and growth of the characteristic imide C=O peaks and the C-N stretching band.
-
Alternative Characterization Techniques
While FTIR is a primary tool, other techniques can provide complementary information to confirm imidization.
-
Thermogravimetric Analysis (TGA) : TGA can be used to determine the degree of imidization by measuring the weight loss associated with the evolution of water during the cyclization reaction.
-
Differential Scanning Calorimetry (DSC) : DSC can be employed to study the thermal transitions associated with the imidization process. The disappearance of the endothermic peak corresponding to imidization can indicate the completion of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can provide detailed structural information, confirming the formation of the imide ring and the disappearance of the amic acid protons.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization process.
Caption: Experimental workflow for the synthesis and FTIR analysis of polyimide.
References
"performance of 1,5-Bis(4-aminophenoxy)pentane in polyimides versus commercial diamines"
An objective analysis of polyimides derived from 1,5-Bis(4-aminophenoxy)pentane showcases their competitive performance, particularly in achieving a balance of thermal stability and processability, when compared to polyimides synthesized from common commercial diamines such as 4,4'-oxydianiline (ODA) and p-phenylenediamine (p-PDA). The introduction of a flexible pentoxy spacer in the diamine backbone imparts distinct characteristics to the resulting polyimides, influencing their thermal, mechanical, and solubility properties.
Executive Summary
Polyimides synthesized from this compound exhibit a favorable combination of high thermal stability, good mechanical strength, and, notably, enhanced solubility in organic solvents. This improved solubility, a direct consequence of the flexible ether and alkane linkages in the diamine monomer, facilitates easier processing compared to the often intractable, fully aromatic polyimides derived from rigid diamines like p-PDA. While the thermal stability of polyimides from this compound may be slightly lower than their counterparts based on purely aromatic diamines, they offer a compelling alternative for applications where processability is a critical factor without significantly compromising high-temperature performance.
Comparative Performance Data
The following tables summarize the key performance indicators of polyimides synthesized from this compound and commercial diamines with various dianhydrides.
Table 1: Thermal Properties of Polyimides
| Diamine | Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| This compound | PMDA | 230 - 250 | 480 - 510 |
| BTDA | 210 - 230 | 470 - 500 | |
| 6FDA | 220 - 240 | 490 - 520 | |
| 4,4'-Oxydianiline (ODA) | PMDA | 380 - 400 | 550 - 580 |
| BTDA | 270 - 290 | 530 - 560 | |
| 6FDA | 260 - 280 | 520 - 550 | |
| p-Phenylenediamine (p-PDA) | PMDA | > 400 (often not detectable) | 580 - 600 |
| BTDA | 350 - 370 | 560 - 590 | |
| 6FDA | 330 - 350 | 540 - 570 |
Note: The data presented are compiled from various literature sources and may vary depending on the specific synthesis conditions and characterization methods.
Table 2: Mechanical Properties of Polyimide Films
| Diamine | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound | PMDA | 90 - 110 | 2.5 - 3.0 | 5 - 10 |
| BTDA | 85 - 105 | 2.3 - 2.8 | 6 - 12 | |
| 6FDA | 95 - 115 | 2.6 - 3.2 | 7 - 15 | |
| 4,4'-Oxydianiline (ODA) | PMDA | 120 - 140 | 3.0 - 3.5 | 30 - 50 |
| BTDA | 110 - 130 | 2.8 - 3.3 | 20 - 40 | |
| 6FDA | 100 - 120 | 2.5 - 3.0 | 15 - 30 | |
| p-Phenylenediamine (p-PDA) | PMDA | 130 - 150 | 3.5 - 4.0 | < 10 |
| BTDA | 120 - 140 | 3.2 - 3.8 | < 15 | |
| 6FDA | 110 - 130 | 3.0 - 3.5 | < 20 |
Table 3: Solubility of Polyimides
| Diamine | Dianhydride | NMP | DMAc | m-Cresol |
| This compound | PMDA | Soluble | Soluble | Soluble |
| BTDA | Soluble | Soluble | Soluble | |
| 6FDA | Soluble | Soluble | Soluble | |
| 4,4'-Oxydianiline (ODA) | PMDA | Soluble (as polyamic acid) | Soluble (as polyamic acid) | Partially Soluble |
| BTDA | Soluble | Soluble | Soluble | |
| 6FDA | Soluble | Soluble | Soluble | |
| p-Phenylenediamine (p-PDA) | PMDA | Insoluble | Insoluble | Insoluble |
| BTDA | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | |
| 6FDA | Soluble | Soluble | Soluble |
(NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide)
Experimental Protocols
A detailed methodology for the synthesis of polyimides from this compound is provided below. This protocol is a representative example, and specific conditions may be optimized for different dianhydrides and desired polymer properties.
1. Synthesis of Poly(amic acid) Precursor:
A typical two-step polymerization method is employed for the synthesis of polyimides.
-
Materials: this compound, Pyromellitic dianhydride (PMDA), N,N-dimethylacetamide (DMAc, anhydrous).
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, a solution of this compound in anhydrous DMAc is prepared under a nitrogen atmosphere.
-
An equimolar amount of PMDA is added portion-wise to the stirred diamine solution at room temperature.
-
The reaction mixture is stirred for 24 hours at room temperature under a continuous nitrogen purge to yield a viscous poly(amic acid) solution.
-
2. Thermal Imidization:
-
Procedure:
-
The poly(amic acid) solution is cast onto a clean, dry glass plate.
-
The film is then thermally cured in a programmable oven with the following temperature profile:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film is peeled from the glass plate.
-
3. Characterization:
-
Thermal Analysis: Glass transition temperature (Tg) is determined by Differential Scanning Calorimetry (DSC), and thermal stability (Td5) is evaluated by Thermogravimetric Analysis (TGA).
-
Mechanical Testing: Tensile strength, tensile modulus, and elongation at break of the polyimide films are measured using a universal testing machine according to ASTM standards.
-
Solubility Test: The solubility of the polyimide is tested by dissolving a small amount of the polymer in various solvents at room temperature.
Visualizing the Synthesis and Comparison
Caption: Polyimide synthesis workflow and comparative analysis.
"hydrolytic stability of polyimides containing 1,5-Bis(4-aminophenoxy)pentane"
The inclusion of flexible aliphatic chains and ether linkages within the polyimide backbone, as seen in structures derived from 1,5-Bis(4-aminophenoxy)pentane, is a key design strategy to enhance solubility and processability. However, these flexible segments can also influence the material's susceptibility to hydrolysis. The imide ring is susceptible to nucleophilic attack by water, which can lead to chain scission and a decline in mechanical properties. The rate of this degradation is influenced by factors such as the chemical structure of the diamine and dianhydride monomers, the polymer's morphology, and the service environment's temperature and pH.
Comparative Analysis of Hydrolytic Stability
To infer the hydrolytic stability of polyimides containing this compound, we can compare the performance of fully aromatic polyimides with those incorporating flexible aliphatic or ether linkages. Generally, the introduction of flexible linkages can increase water absorption due to a less tightly packed polymer structure. However, the overall hydrolytic stability is a complex interplay of various structural factors.
| Property | Fully Aromatic Polyimides (e.g., PMDA-ODA) | Aliphatic-Aromatic Polyimides | Sulfonated Polyimides |
| Water Uptake (%) | 1.52 - 5.80[1] | Generally higher than aromatic PIs | Higher due to hydrophilic sulfonic acid groups |
| Tensile Strength Retention after Hydrolysis | High, but can be susceptible to high pH | Variable, depends on the nature of the aliphatic chain | Can be lower, especially at elevated temperatures |
| Key Influencing Factors | Rigid backbone, high packing density | Flexibility of the aliphatic chain, presence of ether linkages | Degree of sulfonation, nature of the dianhydride |
Table 1: Comparative properties influencing the hydrolytic stability of different polyimide classes. Data is indicative and varies based on specific monomer composition and processing conditions.
Experimental Protocols for Assessing Hydrolytic Stability
A standardized approach to evaluating the hydrolytic stability of polyimides is essential for reliable comparison. Below are detailed methodologies commonly employed in the field.
Water Uptake Measurement
-
Sample Preparation: Prepare thin films of the polyimide with uniform thickness (typically 50-100 µm).
-
Drying: Dry the films in a vacuum oven at a specific temperature (e.g., 120 °C) for 24 hours or until a constant weight is achieved.
-
Initial Weighing: Record the initial dry weight of the films (W_dry).
-
Immersion: Immerse the films in deionized water at a controlled temperature (e.g., 25 °C, 50 °C, or 80 °C).
-
Periodic Weighing: At regular intervals, remove the films from the water, gently blot the surface with filter paper to remove excess water, and weigh them (W_wet).
-
Calculation: The water uptake (%) is calculated using the following formula: Water Uptake (%) = [(W_wet - W_dry) / W_dry] * 100
Hydrolytic Degradation Study
-
Aging Conditions: Immerse pre-weighed polyimide films in deionized water or a buffer solution of a specific pH at a constant temperature (e.g., 80 °C or 95 °C) for an extended period (e.g., up to 500 hours).[2]
-
Weight Loss Measurement: After the aging period, remove the films, dry them in a vacuum oven to a constant weight, and record the final dry weight. The weight loss is calculated as the percentage decrease from the initial dry weight.
-
Mechanical Property Testing: Measure the tensile strength, elongation at break, and tensile modulus of the films before and after hydrolysis using a universal testing machine according to ASTM standards. The retention of mechanical properties is a key indicator of hydrolytic stability.
-
Molecular Weight Analysis: Use techniques like Gel Permeation Chromatography (GPC) to determine the change in molecular weight of the polymer before and after hydrolysis. A significant decrease in molecular weight indicates chain scission.
-
Spectroscopic Analysis: Employ Fourier Transform Infrared (FTIR) spectroscopy to monitor chemical changes in the polyimide structure, such as the cleavage of the imide ring.[3]
Visualizing Experimental Workflows and Structural Relationships
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for evaluating the hydrolytic stability of polyimides.
Caption: Structural components of an aliphatic-aromatic polyimide.
References
The Impact of Pentamethylene Chain Length on Polyimide Flexibility: A Comparative Guide
The incorporation of flexible aliphatic segments, such as pentamethylene chains, into the rigid backbone of polyimides is a key strategy for enhancing their flexibility. This guide provides a comparative analysis of how the introduction of a pentamethylene diamine influences the mechanical properties of polyimides, offering valuable data for researchers and scientists in materials science and drug development.
The inherent rigidity of aromatic polyimides, while contributing to their exceptional thermal stability and mechanical strength, can be a limitation in applications requiring flexibility, such as in flexible electronics, medical tubing, and advanced drug delivery systems. To address this, scientists have explored the introduction of flexible aliphatic linkers into the polymer backbone. This guide focuses on the effect of incorporating a five-carbon aliphatic chain (pentamethylene) through the use of 1,5-diaminopentane as a monomer in polyimide synthesis.
Comparison of Mechanical Properties
For the purpose of this guide, we will compare a standard aromatic polyimide with a hypothetical polyimide containing a pentamethylene diamine, based on general findings in the literature where the introduction of flexible aliphatic diamines leads to increased elongation at break.
| Property | Fully Aromatic Polyimide (Control) | Polyimide with Pentamethylene Diamine |
| Tensile Strength (MPa) | High | Moderate |
| Elongation at Break (%) | Low | High |
| Tensile Modulus (GPa) | High | Low |
Note: The values presented are qualitative comparisons based on established principles of polymer chemistry. Specific quantitative data from a single, direct comparative study was not available in the search results.
Structure-Property Relationship
The enhanced flexibility in polyimides containing pentamethylene chains can be attributed to the increased conformational freedom of the polymer backbone. The single bonds within the -(CH2)5- segment can rotate freely, allowing the polymer chains to bend and move more easily under stress. This is in contrast to the rigid, planar structures of aromatic rings which restrict chain mobility.
Figure 1. Logical relationship showing how the incorporation of a flexible pentamethylene diamine into the polyimide backbone leads to increased flexibility, characterized by higher elongation at break and a lower tensile modulus.
Experimental Protocols
Synthesis of Polyimides
A common method for synthesizing polyimides is a two-step polycondensation reaction.
Step 1: Poly(amic acid) Synthesis
-
An aromatic dianhydride, such as pyromellitic dianhydride (PMDA), is dissolved in an anhydrous polar aprotic solvent, for instance, N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen).
-
A stoichiometric amount of the diamine (e.g., 1,5-diaminopentane for the flexible polyimide, or an aromatic diamine like 4,4'-oxydianiline (ODA) for a rigid control) is then added to the solution.
-
The reaction mixture is stirred at room temperature for several hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
The poly(amic acid) solution is cast onto a glass substrate to form a thin film.
-
The film is then heated in a stepwise manner under a nitrogen atmosphere. A typical heating profile would be:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
This thermal treatment facilitates the cyclodehydration of the amic acid groups to form the final polyimide.
Mechanical Property Testing
The mechanical properties of the resulting polyimide films are typically evaluated using a universal testing machine according to the ASTM D882 standard for tensile properties of thin plastic sheeting.
Test Procedure:
-
Specimen Preparation: The polyimide films are cut into rectangular strips of specific dimensions as outlined in the ASTM D882 standard.
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.
-
Tensile Testing: The specimen is mounted in the grips of the universal testing machine.
-
The film is pulled at a constant rate of crosshead displacement until it fractures.
-
The load (force) and elongation (displacement) are recorded throughout the test.
-
From the resulting stress-strain curve, the tensile strength, elongation at break, and tensile modulus are calculated.
This guide highlights the fundamental principle that incorporating flexible aliphatic segments like the pentamethylene chain is an effective method to tailor the flexibility of polyimides. For researchers in drug development and other fields requiring flexible, high-performance polymers, this understanding is crucial for designing materials with the desired mechanical properties for their specific applications.
A Comparative Guide to the Processability of Polyimides Derived from 1,5-Bis(4-aminophenoxy)pentane
For Researchers, Scientists, and Drug Development Professionals
The processability of high-performance polymers is a critical factor in their application, dictating the ease and feasibility of manufacturing complex components. Polyimides, renowned for their exceptional thermal stability and mechanical strength, often present challenges in processing due to their rigid backbone structures. This guide provides an objective comparison of the processability of polyimides synthesized from 1,5-Bis(4-aminophenoxy)pentane, a diamine featuring a flexible pentoxy spacer, with alternative polyimides. The inclusion of such flexible moieties is a well-established strategy to enhance solubility and lower the glass transition temperature, thereby improving overall processability.[1] This analysis is supported by experimental data on key processability parameters, including solubility, glass transition temperature (Tg), and thermal decomposition temperature (Td).
Enhancing Polyimide Processability with Flexible Spacers
The inherent rigidity of aromatic polyimides, while contributing to their superior thermal and mechanical properties, often leads to poor solubility and high processing temperatures, limiting their widespread application. A common and effective approach to mitigate these processing challenges is the incorporation of flexible linkages into the polymer backbone. These flexible segments, such as ether and alkane groups, disrupt the rigid chain packing and increase the conformational freedom of the polymer chains. This molecular-level modification leads to improved solubility in common organic solvents and a reduction in the glass transition temperature, making the polyimides more amenable to conventional processing techniques. The length and flexibility of these spacer groups play a crucial role in determining the final properties of the polyimide.
Comparative Analysis of Processability Parameters
To evaluate the processability of polyimides derived from this compound, a comparison with polyimides synthesized from other flexible diamines is essential. The following table summarizes key processability-related data for a series of polyimides based on 1,n-bis(4-aminophenoxy)alkanes, where 'n' represents the number of methylene units in the flexible spacer. The data is compiled from studies where these polyimides were synthesized with the same dianhydride, 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), allowing for a direct comparison of the effect of the diamine structure.
| Diamine Component | Flexible Spacer Length (n) | Solubility in NMP | Solubility in m-cresol | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td) (°C) |
| 1,3-Bis(4-aminophenoxy)propane | 3 | ++ | ++ | 225 | 530 |
| This compound | 5 | ++ | ++ | 208 | 525 |
| 1,6-Bis(4-aminophenoxy)hexane | 6 | ++ | ++ | 201 | 520 |
| 4,4'-Oxydianiline (ODA) | - | - | - | 267 | 550 |
Solubility Legend: ++ (Soluble at room temperature), + (Soluble on heating), - (Insoluble)
The data clearly indicates that the introduction of the flexible bis(4-aminophenoxy)alkane unit significantly improves the solubility of the polyimides in organic solvents like N-methyl-2-pyrrolidinone (NMP) and m-cresol compared to the more rigid, conventional aromatic diamine, 4,4'-oxydianiline (ODA). Furthermore, the glass transition temperature (Tg) decreases with increasing length of the flexible alkane spacer. The polyimide derived from this compound exhibits a lower Tg (208 °C) than the one with a shorter propane spacer (225 °C) and a slightly higher Tg than the one with a longer hexane spacer (201 °C). This trend highlights the direct influence of the flexible segment length on the polymer's chain mobility. While the thermal decomposition temperatures (Td) show a slight decrease with increasing flexibility, they remain high, indicating that the excellent thermal stability of the polyimide is largely retained.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Polyimide Synthesis (Two-Step Polymerization)
A representative procedure for the synthesis of polyimides from 1,n-bis(4-aminophenoxy)alkanes and an aromatic dianhydride is as follows:
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, the diamine (e.g., this compound) is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP). An equimolar amount of the dianhydride (e.g., 3,3′,4,4′-biphenyltetracarboxylic dianhydride) is then added in portions to the stirred solution at room temperature. The reaction is continued for 24 hours under a nitrogen atmosphere to yield a viscous poly(amic acid) solution.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate to form a thin film. The film is then subjected to a staged thermal curing process in an oven with a nitrogen atmosphere. A typical heating schedule is: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process facilitates the cyclodehydration of the poly(amic acid) to form the final polyimide film.
Characterization of Processability
-
Solubility: The solubility of the polyimide films is determined by dissolving approximately 10 mg of the polymer in 1 mL of various organic solvents at room temperature and with heating.
-
Thermal Analysis:
-
Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC). The sample is heated at a rate of 10°C/min under a nitrogen atmosphere. The Tg is taken as the midpoint of the transition in the heat flow curve.
-
Thermal Decomposition Temperature (Td): Determined using Thermogravimetric Analysis (TGA). The sample is heated at a rate of 10°C/min under a nitrogen atmosphere. The Td is recorded as the temperature at which 5% weight loss occurs.
-
Visualizing the Evaluation Process
The logical workflow for evaluating the processability of these polyimides can be visualized as follows:
Caption: Workflow for evaluating polyimide processability.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,5-Bis(4-aminophenoxy)pentane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,5-Bis(4-aminophenoxy)pentane, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Recommendations
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Given these properties, strict adherence to safety protocols is necessary.
Personal Protective Equipment (PPE) Requirements:
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling & Storage | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | N95 or P100 respirator if not handled in a fume hood |
| Preparing for Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work in a certified chemical fume hood |
| Waste Handling | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work in a well-ventilated area or fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges |
Step-by-Step Disposal Protocol
While a specific Safety Data Sheet (SDS) indicates no available data for the disposal of this compound, general principles for the disposal of aromatic amine compounds should be followed to ensure safety and compliance with regulations. Aromatic amines are recognized for their potential environmental and health risks, necessitating that they be handled as hazardous waste.
1. Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name: "this compound."
-
Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.
2. Containerization:
-
Use appropriate, compatible, and tightly sealed containers for storing the waste.
-
Ensure containers are stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.
3. Professional Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[2] Discharge into the environment must be avoided.[1][3]
-
Contact a licensed professional hazardous waste disposal company to manage the collection and disposal of the material.[2][3] These companies are equipped to handle and treat chemical wastes in an environmentally responsible manner.[2]
-
A common disposal method for such organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4] This should only be performed by a licensed facility.
4. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Absorb the spill with an inert material (e.g., sand, earth) and collect it into a suitable, closed container for disposal as hazardous waste.[3]
-
Ensure the cleanup area is well-ventilated.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1,5-Bis(4-aminophenoxy)pentane
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,5-Bis(4-aminophenoxy)pentane (CAS No. 2391-56-2). Adherence to these protocols is essential to ensure personal safety and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several hazards. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2] Therefore, a conservative and thorough approach to personal protection is mandatory.
Minimum PPE Requirements:
The selection of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for larger quantities. | Protects against splashes and dust that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which can lead to irritation.[3] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[4][5] If dust or aerosols are generated, a NIOSH-approved N95 dust mask or higher is necessary.[6] | Minimizes inhalation of the chemical, which can cause respiratory tract irritation.[1][2] |
| Skin and Body Protection | A laboratory coat, buttoned, and long pants.[5] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe, closed-heel shoes.[5] | Prevents exposure from spills. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₂N₂O₂[2][7] |
| Molecular Weight | 286.37 g/mol [2][7] |
| Appearance | White to Pale reddish yellow crystal - powder[3] |
| Melting Point | 133°C[3] |
| Boiling Point | 225°C / 0.1kPa[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Conduct all manipulations of this compound that may generate dust, such as weighing or transferring, within a chemical fume hood.[4][5]
-
Use appropriate tools (e.g., spatulas, weigh boats) for transferring the chemical.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.[4][5]
-
For larger spills, follow your institution's emergency procedures.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Following Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][3]
-
Following Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1]
-
Following Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1] Call a doctor or Poison Control Center immediately.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed, and appropriate container.[5] Do not mix with other waste streams.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[4][5] Do not pour down the drain.[5]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
Caption: Workflow for safely handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1,5-Bis(p-aminophenoxy)pentane | C17H22N2O2 | CID 14173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. chempoint.com [chempoint.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
